molecular formula C20H19N3O4 B1682608 TC-O 9311

TC-O 9311

Cat. No.: B1682608
M. Wt: 365.4 g/mol
InChI Key: KPTMSQHTGZMEFU-UHFFFAOYSA-N
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Description

TC-O 9311 is an agonist of the orphan G protein-coupled receptor GPR139 (EC50 = 39 nM in a calcium mobilization assay). It is selective for GPR139 over a panel of 90 additional targets. This compound (1 μM) inhibits cell death induced by 1-methyl-4-phenylpyridinium (MPP+), but not 6-hydroxydopamine (6-OHDA; ), in primary dopaminergic midbrain neurons.>TC-O9311 is a potent GPR139 agonist (EC50 = 39 nM in CHO-K1 cells expressing human GPR139).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTMSQHTGZMEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TC-O 9311

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-O 9311 is a potent and selective small-molecule agonist for the orphan G protein-coupled receptor 139 (GPR139). This technical guide delineates the mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and functional consequences. The information presented herein is a synthesis of publicly available pharmacological data, intended to provide a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction

This compound, identified as compound 1a in its discovery publication, emerged from a high-throughput screening campaign to identify ligands for the orphan GPR139.[1][2] GPR139 is predominantly expressed in the central nervous system, suggesting its involvement in neurological processes.[1][2][3] The identification of selective agonists like this compound is crucial for elucidating the physiological roles of this receptor and exploring its therapeutic potential.

Pharmacological Profile of this compound

Potency and Efficacy

This compound is a potent agonist of human GPR139. In a calcium mobilization assay using a CHO-K1 cell line stably expressing the human GPR139 receptor, this compound exhibited a half-maximal effective concentration (EC50) of 39 nM. In the absence of a known endogenous ligand, this compound is considered a full agonist, with its maximal effect set as 100% stimulation in this assay system.

Parameter Value Assay System Reference
EC50 39 nMCalcium mobilization in CHO-K1 cells expressing human GPR139
Selectivity

This compound demonstrates high selectivity for GPR139. In a comprehensive screening panel, it was tested against 90 diverse biological targets and showed no significant cross-reactivity. The detailed composition of this selectivity panel is provided in the Supporting Information of the primary publication by Shi et al. (2011).

Pharmacokinetics

Initial pharmacokinetic studies in rats have been conducted for this compound. These studies revealed that the compound has limited utility as an in vivo tool due to poor brain exposure. The whole brain exposure was measured at 61 ng/g with a brain-to-plasma (b/p) ratio of 0.03.

Parameter Value Species Reference
Whole Brain Exposure 61 ng/gRat
Brain/Plasma Ratio 0.03Rat

Mechanism of Action: Signaling Pathways

The primary mechanism of action of this compound is the activation of GPR139, which subsequently initiates intracellular signaling cascades.

G Protein Coupling

GPR139 primarily couples to the Gq/11 family of G proteins. This is consistent with the observed cellular response of calcium mobilization upon receptor activation by this compound. There is also evidence to suggest that GPR139 can couple to Gi/o G proteins, although the Gq/11 pathway appears to be the predominant signaling route.

Downstream Signaling Cascade

Activation of GPR139 by this compound leads to the stimulation of phospholipase C (PLC) via the Gαq/11 subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which can be measured using calcium-sensitive fluorescent dyes.

GPR139_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TC-O_9311 This compound GPR139 GPR139 TC-O_9311->GPR139 Agonist Binding Gq_11 Gq/11 GPR139->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binding to IP3R Ca2 Ca²⁺ ER->Ca2 Release

GPR139 Signaling Pathway.
Functional Interaction with Other Receptors

A significant aspect of GPR139's function, and by extension the action of this compound, is its interaction with other GPCRs, particularly those coupled to Gi/o proteins such as the dopamine D2 receptor (D2R) and the µ-opioid receptor (MOR).

In cells co-expressing GPR139 and D2R, activation of D2R by an agonist leads to a GPR139-dependent calcium response, a phenomenon not observed in cells expressing D2R alone. This effect can be blocked by either a D2R antagonist or a GPR139 antagonist, suggesting a functional interaction between the two receptors. This interaction may involve the formation of heterodimers.

Similarly, GPR139 activation has been shown to counteract the signaling of the µ-opioid receptor. This opposition is mediated through the Gq/11 pathway, which can modulate downstream effectors of MOR signaling.

Receptor_Interaction cluster_receptors Receptor Crosstalk TC-O_9311 This compound GPR139 GPR139 (Gq/11-coupled) TC-O_9311->GPR139 Activation Functional_Interaction Functional Interaction (e.g., Heterodimerization) GPR139->Functional_Interaction D2R_MOR Dopamine D2R / µ-Opioid MOR (Gi/o-coupled) D2R_MOR->Functional_Interaction Cellular_Response Modulated Cellular Response Functional_Interaction->Cellular_Response

GPR139 Receptor Crosstalk.

Experimental Protocols

Calcium Mobilization Assay

This protocol is a representative method for assessing the agonist activity of this compound at the GPR139 receptor.

Objective: To measure the increase in intracellular calcium concentration in response to this compound in CHO-K1 cells stably expressing human GPR139.

Materials:

  • CHO-K1 cells stably expressing human GPR139

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Geneticin (G418) for selection

  • Black, clear-bottom 96-well or 384-well microplates

  • FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-K1/hGPR139 cells in medium supplemented with FBS and G418.

    • Plate cells into black, clear-bottom microplates at a suitable density and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye solution to each well.

    • Incubate the plates at 37°C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer from the DMSO stock solution.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add the this compound dilutions to the cell plate while simultaneously measuring the fluorescence signal.

    • Record the fluorescence intensity over time to measure the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the response as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Assay_Workflow Start Start Cell_Culture Culture CHO-K1/hGPR139 Cells Start->Cell_Culture Plate_Cells Plate Cells in Microplate Cell_Culture->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Dye_Loading Load Cells with Calcium-Sensitive Dye Incubate_Overnight->Dye_Loading Incubate_Dye Incubate for 1 hour Dye_Loading->Incubate_Dye Prepare_Compound Prepare Serial Dilution of this compound Incubate_Dye->Prepare_Compound FLIPR_Measurement Measure Fluorescence on FLIPR Prepare_Compound->FLIPR_Measurement Data_Analysis Analyze Data and Determine EC50 FLIPR_Measurement->Data_Analysis End End Data_Analysis->End

Calcium Mobilization Assay Workflow.

Conclusion

This compound is a valuable pharmacological tool for the study of GPR139. Its high potency and selectivity make it an excellent probe for investigating the physiological and pathological roles of this orphan receptor. The primary mechanism of action involves the activation of GPR139 and subsequent Gq/11-mediated calcium mobilization. Furthermore, its ability to modulate the function of other key neurotransmitter receptors, such as the dopamine D2 and µ-opioid receptors, highlights the complex role of GPR139 in the central nervous system. Further research, potentially with brain-penetrant analogs of this compound, will be instrumental in fully understanding the therapeutic potential of targeting GPR139.

References

Understanding the role of GPR139 in the central nervous system.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of GPR139 in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 139 (GPR139) is an orphan receptor with highly conserved expression in the central nervous system (CNS), particularly in neurocircuits governing motivation, reward, and cognition.[1][2][3] Initially identified in 2002, its exclusive expression in the brain has made it a compelling target for neuropsychiatric and behavioral disorders.[4] Although its endogenous ligands are still a subject of investigation, with amino acids L-tryptophan and L-phenylalanine, certain neuropeptides, and dynorphins being proposed candidates, the development of potent surrogate agonists and antagonists has significantly advanced our understanding of its function.[5] GPR139 primarily signals through the Gq/11 pathway and has been shown to functionally interact with key neurotransmitter systems, including the opioid and dopamine systems. This guide provides a comprehensive overview of the molecular biology, neuroanatomical distribution, signaling mechanisms, and physiological roles of GPR139, along with detailed experimental protocols used in its characterization.

Molecular Biology and Pharmacology of GPR139

GPR139 is a class A GPCR, with its gene located on chromosome 16 in humans. Its amino acid sequence is highly conserved across various vertebrate species, suggesting a fundamental and ancient role in neurophysiology.

Ligands

While GPR139 was initially classified as an orphan receptor, several putative endogenous and synthetic ligands have since been identified. The aromatic amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe) activate the receptor, though at relatively high (micromolar) concentrations. More recently, neuropeptides such as ACTH, α-MSH, and dynorphins have also been shown to activate GPR139. The identification of these ligands has led to the hypothesis that GPR139 may function as a nutrient-sensing or homeostatic receptor. A variety of synthetic agonists and antagonists have been developed, serving as critical tools for elucidating the receptor's function.

Compound Type Potency (EC50/IC50) Notes
Putative Endogenous Ligands
L-Tryptophan (L-Trp)AgonistMicromolar rangeActivates GPR139 at physiologically relevant concentrations.
L-Phenylalanine (L-Phe)AgonistMicromolar rangeActivates GPR139 at physiologically relevant concentrations.
DynorphinsAgonistHigh EfficacyRecently deorphanized as a dynorphin receptor.
ACTH / α-MSHAgonistHigh nM to low µM rangePeptides that activate GPR139.
Synthetic Ligands
JNJ-63533054AgonistPotent (nanomolar range)Widely used tool compound.
TAK-041 (Zelatriazin)AgonistPotent (nanomolar range)Advanced to clinical trials for schizophrenia.
Compound 1aAgonistTen-nanomolar rangeReference agonist.
TC-O 9311Agonist-Surrogate ligand for GPR139.
JNJ-3792165Antagonist-Tool compound for blocking GPR139 activity.

Neuroanatomical Distribution of GPR139

GPR139 expression is almost exclusively confined to the CNS. Its distribution is concentrated in specific brain regions, which provides crucial insights into its potential functions. The highest expression levels are consistently found in the habenula, a key regulator of monoaminergic systems.

Brain Region Expression Level Associated Functions References
Habenula (Medial) Very HighReward, Aversion, Motivation, Learning
Striatum HighMovement, Reward, Motivation
Hypothalamus HighMetabolism, Homeostasis, Sleep
Septum (Lateral) HighEmotion, Stress Response
Pituitary Gland ModerateEndocrine Regulation
Ventral Tegmental Area (VTA) ModerateReward, Motivation, Addiction
Substantia Nigra ModerateMotor Control
Hippocampus ModerateLearning, Memory
Olfactory Tubercle ModerateReward, Sensory Processing

Signaling Pathways of GPR139

GPR139 is capable of coupling to multiple G protein families, including both Gq/11 and Gi/o. However, functional studies in reconstituted cell systems and native neurons have demonstrated that its primary signaling output is mediated through the Gq/11 pathway.

Activation of GPR139 by an agonist leads to the engagement of Gαq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of Gq/11 signaling that is frequently used in functional screening assays.

GPR139_Signaling GPR139 GPR139 G_protein Gαq/11 GPR139->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Agonist Agonist (e.g., L-Trp, JNJ-63533054) Agonist->GPR139 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release

Fig. 1: Canonical GPR139 signaling pathway via Gq/11 activation.
Functional Interactions with Other Receptors

A critical aspect of GPR139 function is its interaction with other GPCRs, particularly the µ-opioid receptor (MOR) and the dopamine D2 receptor (D2R).

  • µ-Opioid Receptor (MOR): GPR139 and MOR are co-expressed in several brain regions, including the habenula. Functional studies have revealed that GPR139 activation opposes MOR signaling. While MOR activation (via Gi/o) typically inhibits adenylyl cyclase (AC) and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, GPR139 activation (via Gq/11) counteracts these effects. This antagonistic relationship suggests GPR139 may act as a natural brake on the opioid system, with implications for pain, addiction, and withdrawal.

Receptor_Interaction cluster_membrane Neuron Membrane GPR139_Agonist GPR139 Agonist GPR139 GPR139 GPR139_Agonist->GPR139 MOR_Agonist MOR Agonist (e.g., DAMGO, Morphine) MOR μ-Opioid Receptor (MOR) MOR_Agonist->MOR Gq11 Gq/11 GPR139->Gq11 Gio Gi/o MOR->Gio AC Adenylyl Cyclase (AC) Gq11->AC Stimulates GIRK GIRK Channel Gq11->GIRK Inhibits Counteraction Counteracts Inhibition Gio->AC Inhibits Gio->GIRK Activates cAMP ↓ cAMP AC->cAMP Hyperpolarization ↑ K⁺ Efflux (Hyperpolarization) GIRK->Hyperpolarization Firing ↓ Neuronal Firing Hyperpolarization->Firing Counteraction->Firing

Fig. 2: GPR139 opposes MOR signaling at shared downstream effectors.
  • Dopamine D2 Receptor (D2R): GPR139 and D2R mRNA are co-expressed in a majority of cells within key dopaminergic pathways, including the VTA, substantia nigra, and striatum. In vitro studies show a functional interaction where the presence of GPR139 (a Gq-coupled receptor) enables the Gi-coupled D2R to elicit a calcium response. Behaviorally, some deficits in GPR139 knockout mice can be rescued by the D2R antagonist haloperidol, suggesting that a loss of GPR139 leads to dopaminergic hyper-functionality.

Physiological Roles and Therapeutic Potential

The unique expression and signaling properties of GPR139 position it as a modulator of several critical CNS functions. Dysregulation of GPR139 is linked to a range of pathological conditions.

  • Schizophrenia: GPR139 knockout mice exhibit behaviors reminiscent of schizophrenia, such as hyperactivity, stereotypy, deficits in pre-pulse inhibition, and social interaction deficits. These symptoms can be reversed by D2R and MOR antagonists. The GPR139 agonist TAK-041 has been investigated in clinical trials for treating the negative symptoms of schizophrenia.

  • Substance Abuse and Reward: Through its opposition to MOR signaling, GPR139 is implicated in modulating the effects of opioids. Knockout models suggest it plays an anti-opioid role, influencing withdrawal symptoms and the rewarding effects of addictive drugs.

  • Cognition and Mood: GPR139 is expressed in the hippocampus and medial septum, areas vital for learning and memory. Agonist activation has been shown to ameliorate cognitive impairment in mouse models of Alzheimer's disease. Its role in the habenula also suggests an influence on mood and depression.

  • Sleep and Alertness: Pharmacological activation of GPR139 in rats increases NREM sleep, while knockout mice show reduced REM sleep and a blunted response to wake-promoting agents like amphetamine. This indicates a role for GPR139 in sleep-wake cycle regulation.

Key Experimental Protocols

In Situ Hybridization for GPR139 mRNA Localization

This technique is used to visualize the specific location of GPR139 mRNA within brain tissue, providing detailed anatomical expression data. The RNAscope® technique is a highly sensitive method often used for this purpose.

Methodology:

  • Tissue Preparation: Anesthetize the animal (e.g., mouse) and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Dissect the brain and post-fix in 4% PFA overnight. Cryoprotect the tissue by incubating in a sucrose solution (e.g., 20-30%) until it sinks.

  • Sectioning: Rapidly freeze the brain and cut thin (e.g., 14-20 µm) sections using a cryostat. Mount sections onto charged microscope slides.

  • Pre-treatment: Treat the tissue sections with a series of reagents to allow probe access, typically including a hydrogen peroxide step (to quench endogenous peroxidases), a target retrieval step (heat-induced epitope retrieval), and a protease digestion step.

  • Hybridization: Apply the target-specific oligonucleotide probes (e.g., for GPR139 and D2R mRNA) to the sections and incubate at 40°C in a hybridization oven for several hours (e.g., 2 hours). These probes bind to the target RNA sequences.

  • Signal Amplification: Wash the sections to remove unbound probes. Apply a series of signal amplification molecules (pre-amplifier, amplifier) that build a "tree-like" structure onto the bound probes.

  • Labeling and Detection: Apply label probes conjugated to a fluorescent dye (e.g., Atto 550 for GPR139, Atto 647 for D2R) that bind to the amplification structure. Counterstain cell nuclei with DAPI.

  • Imaging: Mount the slides with a coverslip and imaging medium. Visualize and capture images using a confocal or fluorescence microscope. Co-localization is determined by the overlap of the different fluorescent signals.

ISH_Workflow start Start: Perfuse & Fix Brain Tissue cryoprotect Cryoprotect in Sucrose start->cryoprotect section Cut Frozen Sections (Cryostat) cryoprotect->section mount Mount on Slides section->mount pretreat Pre-treat Sections (H₂O₂, Target Retrieval, Protease) mount->pretreat hybridize Hybridize with Target Probes (e.g., GPR139, D2R) pretreat->hybridize amplify Signal Amplification Cascade hybridize->amplify detect Add Fluorescent Label Probes & DAPI amplify->detect image Confocal Microscopy & Image Analysis detect->image end End: mRNA Localization Map image->end

Fig. 3: General experimental workflow for RNAscope in situ hybridization.
Calcium Mobilization Assay

This is the primary functional assay for GPR139, as it directly measures the outcome of Gq/11 signaling. It is used to screen for agonists and antagonists and to quantify their potency.

Methodology:

  • Cell Culture: Culture a cell line (e.g., HEK293 or CHO) stably or transiently expressing the GPR139 receptor in multi-well plates (e.g., 384- or 1536-well). For interaction studies, co-express GPR139 with another receptor like D2R.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit a significant increase in fluorescence intensity upon binding to free intracellular Ca²⁺. Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified into its active form.

  • Compound Addition: Utilize a kinetic fluorescence plate reader (e.g., FLIPR, FDSS). Record a baseline fluorescence reading for several seconds.

  • Agonist Mode: Add the test compounds (potential agonists) to the wells and immediately begin recording the fluorescence signal over time (typically 2-3 minutes). An increase in fluorescence indicates Ca²⁺ release and receptor activation.

  • Antagonist Mode: To screen for antagonists, first pre-incubate the cells with the test compounds for a set period. Then, add a known GPR139 agonist at a concentration that elicits a sub-maximal response (e.g., EC80). A reduction or absence of the agonist-induced fluorescence signal indicates antagonist activity.

  • Data Analysis: The change in fluorescence intensity (ΔF) is measured. For agonists, plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value. For antagonists, calculate the IC50 value from the inhibition curve.

Calcium_Assay_Workflow start Start: Seed GPR139-expressing cells in multi-well plate load_dye Load cells with Calcium-sensitive fluorescent dye (e.g., Fluo-4) start->load_dye incubate Incubate (~1 hr, 37°C) load_dye->incubate place_reader Place plate in kinetic fluorescence reader incubate->place_reader read_baseline Record Baseline Fluorescence place_reader->read_baseline add_compound Add Test Compound / Agonist read_baseline->add_compound read_signal Record Fluorescence Signal (2-3 minutes) add_compound->read_signal analyze Analyze Data: Generate Dose-Response Curves (EC₅₀/IC₅₀) read_signal->analyze end End: Compound Potency & Efficacy analyze->end

Fig. 4: Workflow for a GPR139 calcium mobilization assay.

Conclusion and Future Directions

GPR139 has emerged from obscurity as a highly promising therapeutic target within the CNS. Its specific expression in the habenula and its functional opposition to the opioid and dopamine systems place it at a critical intersection of circuits controlling mood, motivation, and cognition. The development of selective pharmacological tools has been instrumental in uncovering its roles in schizophrenia, substance use disorders, and cognitive function.

Future research should focus on several key areas. First, the definitive identification of its primary endogenous ligand(s) in the brain remains a critical, unanswered question. Second, further exploration of the structural basis for its interaction with MOR and D2R could pave the way for developing biased agonists or allosteric modulators with improved therapeutic profiles. Finally, continued investigation using advanced techniques like circuit-specific genetic manipulation and in vivo imaging will be essential to fully dissect the complex role of GPR139 signaling in both normal brain function and disease.

References

The GPR139 Agonist TC-O 9311: A Technical Overview of its Engagement with the Gq/11 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-O 9311 is a potent and selective synthetic agonist for the G protein-coupled receptor 139 (GPR139), a receptor predominantly expressed in the central nervous system. Emerging evidence robustly indicates that GPR139 primarily couples to the Gq/11 family of G proteins, initiating a canonical signaling cascade with significant implications for neuronal function and therapeutic development. This technical guide provides an in-depth analysis of the effects of this compound on the Gq/11 signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and workflows.

Introduction to this compound and GPR139

This compound is a small molecule agonist that has been instrumental in elucidating the function of GPR139, a previously orphan GPCR.[1] GPR139 is recognized for its role in modulating opioidergic and dopaminergic systems, making it a compelling target for neuropsychiatric disorders.[2] The activation of GPR139 by agonists like this compound triggers intracellular signaling cascades that are predominantly mediated by the Gq/11 family of heterotrimeric G proteins.[3][4][5]

The Gq/11 Signaling Pathway and this compound

Upon binding of this compound, GPR139 undergoes a conformational change that facilitates the activation of associated Gq/11 proteins. This activation initiates a well-defined signaling cascade:

  • Gαq/11 Activation: The activated Gαq/11 subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq/11 subunit activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

  • Downstream Effects: The rise in intracellular Ca2+ and the presence of DAG activate various downstream effectors, including protein kinase C (PKC), leading to a multitude of cellular responses.

Gq11_Signaling_Pathway TCO9311 TCO9311 GPR139 GPR139 TCO9311->GPR139 Binds Gq11 Gq11 GPR139->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor Downstream Downstream DAG->Downstream Ca2_release Ca2_release ER->Ca2_release Ca2_release->Downstream

Quantitative Analysis of this compound Activity

The potency of this compound in activating the GPR139-Gq/11 pathway is typically quantified through in vitro functional assays, such as calcium mobilization and inositol phosphate (IP) accumulation assays.

CompoundAssayCell LineParameterValueReference
This compound Calcium MobilizationCHO-K1 expressing human GPR139EC5039 nM
This compound Calcium MobilizationCHO-TREx expressing human GPR139pEC507.40 ± 0.06
This compound Calcium MobilizationHEK-293 expressing human GPR139pEC507.11 ± 0.13
This compound Calcium MobilizationSK-N-MC/CRE expressing human GPR139pEC507.31 ± 0.12

Note: pEC50 is the negative logarithm of the EC50 value. An EC50 of 39 nM corresponds to a pEC50 of approximately 7.41.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the effect of this compound on Gq/11 signaling.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR139 activation by this compound.

Materials:

  • CHO-K1 cells stably expressing human GPR139

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (an anion-exchange inhibitor to prevent dye leakage)

  • This compound stock solution (in DMSO)

  • 96- or 384-well black-walled, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Culture: Culture CHO-K1-hGPR139 cells to ~80-90% confluency.

  • Cell Plating: Seed the cells into black-walled, clear-bottom assay plates at a density of 20,000-50,000 cells per well and incubate for 18-24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the cell culture medium from the wells and add 50 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer at 4x the final desired concentration.

  • Assay Measurement:

    • Place the assay plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 25 µL of the 4x this compound solution to the wells.

    • Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Calcium_Mobilization_Workflow Cell_Culture Cell_Culture Cell_Plating Cell_Plating Cell_Culture->Cell_Plating Dye_Loading Dye_Loading Cell_Plating->Dye_Loading Compound_Addition Compound_Addition Dye_Loading->Compound_Addition Fluorescence_Reading Fluorescence_Reading Compound_Addition->Fluorescence_Reading Data_Normalization Data_Normalization Fluorescence_Reading->Data_Normalization EC50_Calculation EC50_Calculation Data_Normalization->EC50_Calculation

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of PLC activation by quantifying the accumulation of IP1, a stable metabolite of IP3.

Materials:

  • HEK293 cells transiently or stably expressing human GPR139

  • Cell culture medium

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation)

  • This compound stock solution (in DMSO)

  • IP1-One HTRF® assay kit (or equivalent)

  • 384-well white assay plates

  • HTRF-compatible plate reader

Protocol:

  • Cell Culture and Plating: Culture and plate GPR139-expressing cells in 384-well plates as described for the calcium mobilization assay.

  • Compound Preparation: Prepare serial dilutions of this compound in the stimulation buffer.

  • Cell Stimulation:

    • Remove the cell culture medium.

    • Add the this compound dilutions to the wells.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and IP1 Detection:

    • Lyse the cells and detect IP1 accumulation according to the manufacturer's instructions for the HTRF assay kit. This typically involves the addition of IP1-d2 conjugate and anti-IP1 cryptate conjugate.

  • Assay Measurement:

    • Incubate the plate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Convert the HTRF ratio to IP1 concentration using a standard curve.

    • Plot the IP1 concentration against the logarithm of the this compound concentration and fit the data to determine the EC50.

Conclusion

This compound is a valuable pharmacological tool for investigating the Gq/11 signaling pathway mediated by GPR139. Its high potency and selectivity enable precise studies of the downstream consequences of GPR139 activation. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the activity of this compound and other GPR139 modulators, thereby facilitating further exploration of the therapeutic potential of targeting this receptor.

References

Investigating the Endogenous Ligands of GPR139: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the endogenous ligands for the G protein-coupled receptor 139 (GPR139). GPR139, once an orphan receptor, is now a subject of intense research due to its specific expression in the central nervous system and its potential as a therapeutic target for neuropsychiatric and behavioral disorders.[1][2] The receptor is highly expressed in brain regions such as the habenula, striatum, hypothalamus, and septum, suggesting a role in controlling movement, motivation, and reward.[1][3][4] This document details the proposed endogenous ligands, their quantitative pharmacology, the signaling pathways they activate, and the experimental protocols used for their identification and characterization.

Proposed Endogenous Ligands for GPR139

While GPR139 is still formally classified by some as an orphan receptor, several endogenous molecules have been identified and proposed as its physiological activators. The primary candidates are the essential aromatic amino acids L-Tryptophan and L-Phenylalanine. More recently, certain neuropeptides have also been shown to activate the receptor.

Aromatic Amino Acids: L-Tryptophan and L-Phenylalanine

The most robustly supported endogenous ligands for GPR139 are the essential amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe). Initial deorphanization efforts using pharmacophore models and subsequent screening of all L-α-amino acids identified L-Trp and L-Phe as the most potent activators. This finding was confirmed by multiple independent research groups.

Chromatography of rat brain and serum extracts revealed that the fractions capable of activating GPR139 corresponded directly with the elution peaks of L-Trp and L-Phe. The effective concentrations (EC50 values) for these amino acids are in the micromolar range (30-300 µM), which is consistent with their physiological concentrations in the brain, suggesting that GPR139 may function as a sensor for these essential amino acids.

Neuropeptides

Several peptides have also been proposed as endogenous GPR139 agonists.

  • Melanocortin-Related Peptides: Based on similarities in the ligand-binding pockets of GPR139 and the melanocortin 4 receptor (MC4R), neuropeptides such as adrenocorticotropic hormone (ACTH), α-melanocyte-stimulating hormone (α-MSH), and β-melanocyte-stimulating hormone (β-MSH) were tested and found to activate GPR139. These peptides, along with their conserved HFRW motif, activated the receptor in the high nanomolar to low micromolar range. However, there are conflicting reports on their potency, with some studies finding them to be less potent than initially suggested.

  • Dynorphins: In 2025, GPR139 was identified as a novel receptor for dynorphin neuropeptides. Big dynorphin, in particular, was shown to be a high-efficacy activator of GPR139. At lower physiological concentrations, dynorphins primarily activate canonical opioid receptors, but at higher concentrations, they also recruit GPR139, which couples to an opposing signaling pathway (Gq/11).

Quantitative Pharmacology of Endogenous Ligands

The potency of proposed endogenous ligands at GPR139 has been quantified using various in vitro functional assays. The data, summarized below, highlights the different concentration ranges at which these molecules activate the receptor.

LigandAssay TypeSpeciesEC50 ValueReference
L-Tryptophan Calcium MobilizationHuman49 µM - 220 µM
L-Phenylalanine Calcium MobilizationHuman60 µM - 320 µM
α-MSH Calcium MobilizationHumanHigh nM to low µM range
β-MSH Calcium MobilizationHumanHigh nM to low µM range
ACTH Calcium MobilizationHumanHigh nM to low µM range

GPR139 Signaling Mechanisms

GPR139 is a promiscuous receptor capable of coupling to multiple G protein families, though the primary and most functionally relevant pathway appears to be through Gαq/11. Activation of GPR139 has also been shown to involve Gαi/o proteins.

  • Gαq/11 Pathway: This is considered the primary signaling pathway for GPR139. Upon ligand binding, GPR139 activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a measurable calcium mobilization signal.

  • Gαi/o Pathway: GPR139 can also couple to inhibitory G proteins of the Gαi/o family. This coupling can lead to the inhibition of adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels. However, some studies have paradoxically shown that GPR139 activation can stimulate cAMP production, an effect that is mediated by the Gαq/11 pathway.

  • Modulation of Ion Channels and Other Receptors: GPR139 signaling via Gq/11 is necessary and sufficient to counteract the effects of µ-opioid receptor (MOR) activation, including the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels and neuronal firing. GPR139 is also known to co-express and functionally interact with the dopamine D2 receptor (DRD2), modulating its signaling.

GPR139_Signaling cluster_ligands Endogenous Ligands cluster_receptor Receptor cluster_gproteins G Proteins cluster_effectors Primary Effectors cluster_second_messengers Downstream Effects L_Trp L-Tryptophan GPR139 GPR139 L_Trp->GPR139 L_Phe L-Phenylalanine L_Phe->GPR139 Peptides Neuropeptides (MSH, Dynorphin) Peptides->GPR139 Gq11 Gαq/11 GPR139->Gq11 Primary Gio Gαi/o GPR139->Gio Secondary PLC PLC Gq11->PLC GIRK GIRK Channel Gq11->GIRK Inhibits MOR- mediated activation AC Adenylyl Cyclase Gio->AC IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Inhibition Inhibition of Neuronal Firing GIRK->Inhibition Calcium ↑ Intracellular Ca²⁺ IP3_DAG->Calcium

GPR139 Signaling Pathways

Experimental Protocols for Ligand Identification

The deorphanization of GPR139 involved a series of established and robust experimental methodologies designed to identify and validate receptor agonists.

General Experimental Workflow

The process of identifying endogenous ligands for an orphan GPCR like GPR139 typically follows a multi-step approach, starting with a high-throughput screen and followed by layers of validation to confirm specificity and physiological relevance.

Ligand_ID_Workflow start Develop Stable Cell Line Expressing GPR139 primary_screen Primary High-Throughput Screen (e.g., Calcium Mobilization Assay) start->primary_screen screen_compounds Screen Candidate Ligands (Amino Acids, Peptides, Extracts) primary_screen->screen_compounds identify_hits Identify Initial 'Hits' screen_compounds->identify_hits identify_hits->screen_compounds No Hit dose_response Confirm Hits with Dose-Response Curves (EC50) identify_hits->dose_response Hit orthogonal_assays Validate in Orthogonal Assays (cAMP, pERK, GTPγS) dose_response->orthogonal_assays binding_assay Confirm Direct Interaction (Radioligand Displacement Assay) orthogonal_assays->binding_assay end Validated Endogenous Ligand binding_assay->end

Workflow for GPR139 Ligand Identification
Detailed Experimental Methodologies

A. Calcium Mobilization Assay

This is the most common primary assay for GPR139, leveraging its strong coupling to the Gαq/11 pathway.

  • Cell Culture: HEK293 or CHO cells stably or transiently expressing human GPR139 are seeded into 96- or 384-well black, clear-bottom plates. Cells are cultured for 24-48 hours to form a confluent monolayer.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in a buffered salt solution for 45-60 minutes at 37°C. The dye enters the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is established.

  • Data Acquisition: Test compounds (amino acids, peptides, or extracts) are added to the wells, and the fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.

  • Analysis: The peak fluorescence response is measured. For dose-response curves, compounds are tested across a range of concentrations to calculate EC50 values.

B. GTPγS Binding Assay

This assay directly measures G protein activation.

  • Membrane Preparation: Cells expressing GPR139 are harvested, homogenized, and centrifuged to isolate the cell membrane fraction.

  • Assay Setup: Membranes are incubated in an assay buffer containing GDP, the test ligand, and radiolabeled [35S]GTPγS, a non-hydrolyzable GTP analog.

  • Incubation: The mixture is incubated at 30°C to allow for ligand-induced G protein activation and the binding of [35S]GTPγS.

  • Termination and Filtration: The reaction is stopped by rapid filtration through a glass fiber filter plate, which traps the membranes while unbound [35S]GTPγS is washed away.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter. An increase in radioactivity indicates receptor activation.

C. ERK Phosphorylation Assay

This assay measures a downstream signaling event common to many GPCRs.

  • Cell Stimulation: GPR139-expressing cells are serum-starved and then stimulated with the test ligand for a short period (typically 5-10 minutes).

  • Cell Lysis: The reaction is stopped, and cells are lysed to extract total protein.

  • Detection: The level of phosphorylated ERK (pERK) is measured relative to total ERK. This can be done via Western Blotting or, more commonly, using a homogenous assay format like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

  • Analysis: An increase in the pERK/total ERK ratio indicates receptor activation.

D. Radioligand Displacement Binding Assay

This assay confirms that the putative endogenous ligand binds to the same site as a known, high-affinity synthetic ligand.

  • Radioligand Selection: A potent, selective synthetic GPR139 agonist, such as [3H]JNJ-63533054, is required.

  • Assay Setup: GPR139-expressing cell membranes are incubated with a fixed, low concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound (e.g., L-Trp or L-Phe).

  • Incubation and Filtration: The mixture is incubated to reach binding equilibrium, followed by rapid filtration to separate bound from free radioligand.

  • Quantification: Radioactivity on the filters is measured.

  • Analysis: The ability of the test compound to displace the radioligand is measured, and an inhibition constant (Ki) is calculated. Specific displacement confirms binding to the receptor.

Conclusion

The investigation into the endogenous ligands of GPR139 has successfully deorphanized this receptor, pointing primarily to the aromatic amino acids L-Tryptophan and L-Phenylalanine as its key physiological activators. Evidence also suggests a role for various neuropeptides, indicating that GPR139 may be a sensor for multiple metabolic and signaling cues in the central nervous system. Its primary signaling through the Gαq/11 pathway and its functional interactions with critical neurotransmitter systems like the opioid and dopamine systems underscore its importance as a potential drug target. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of GPR139 pharmacology and the development of novel therapeutics targeting this receptor.

References

TC-O 9311: A Potent GPR139 Agonist with Potential in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: TC-O 9311 is a potent and selective synthetic agonist for the orphan G protein-coupled receptor 139 (GPR139). Predominantly expressed in the central nervous system (CNS), GPR139 is emerging as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential applications in neuroscience research, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Core Compound and Target Information

This compound is a small molecule agonist that potently activates GPR139, a class A G protein-coupled receptor. The endogenous ligands for GPR139 are the essential amino acids L-tryptophan and L-phenylalanine, which activate the receptor in the micromolar range, consistent with their physiological concentrations in the brain.[1] GPR139 is highly conserved across species and is almost exclusively expressed in the brain and pituitary gland.[1][2]

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
Chemical Name 3,5-Dimethoxybenzoic acid 2-[(1-naphthalenylamino)carbonyl]hydrazideTocris Bioscience
Molecular Formula C20H19N3O4MedKoo Biosciences
Molecular Weight 365.39 g/mol MedKoo Biosciences
CAS Number 444932-31-4MedKoo Biosciences
EC50 (hGPR139) 39 nMSelleck Chemicals, MedchemExpress

GPR139 Signaling and Function in the CNS

GPR139 is predominantly coupled to the Gq/11 family of G proteins.[3][4] Upon activation by an agonist like this compound, GPR139 initiates a signaling cascade that leads to the mobilization of intracellular calcium. There is also evidence suggesting that GPR139 can couple to the Gi/o pathway. The receptor's expression is particularly high in brain regions crucial for the regulation of mood, motivation, and reward, including the medial habenula, septum, striatum, and hypothalamus.

The co-expression of GPR139 with the dopamine D2 receptor in several brain regions suggests a functional interaction between these two receptor systems. This interaction is of significant interest for its potential role in modulating dopaminergic signaling, which is dysregulated in several neuropsychiatric disorders.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCO9311 This compound (Agonist) GPR139 GPR139 TCO9311->GPR139 Binds to Gq11 Gq/11 GPR139->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

GPR139 Gq-coupled signaling pathway activated by this compound.

Potential in Neuroscience Research

The localization of GPR139 in key brain circuits and its modulation of dopaminergic and opioidergic systems make it a promising target for a variety of CNS disorders.

Schizophrenia

Several lines of evidence implicate GPR139 in the pathophysiology of schizophrenia. The GPR139 agonist TAK-041 has been investigated in clinical trials for the treatment of negative symptoms and cognitive deficits associated with schizophrenia. Preclinical studies with GPR139 agonists have shown promising results in animal models of schizophrenia, rescuing social interaction deficits and alleviating cognitive impairments. Furthermore, the GPR139 agonist TAK-041 has been shown to attenuate amphetamine-induced dopamine release in the human brain, providing a potential mechanism for its antipsychotic effects.

Other Potential Applications

Given its role in reward and motivation circuits, GPR139 is also being explored as a target for substance use disorders. In animal models, the GPR139 agonist JNJ-63533054 has been shown to reduce alcohol-seeking behavior.

Pharmacokinetics of GPR139 Agonists

The development of brain-penetrant GPR139 agonists is crucial for their therapeutic potential. While this compound itself has shown limited brain exposure in preclinical studies, other GPR139 agonists have been optimized for better pharmacokinetic profiles.

Table 2: Preclinical Pharmacokinetic Parameters of GPR139 Agonists in Rats

CompoundRoute of AdministrationBrain-to-Plasma Ratio (Kp)Unbound Brain-to-Plasma Ratio (Kp,uu)Reference
This compound Oral0.03Not ReportedMedKoo Biosciences
JNJ-63533054 Intravenous1.2Not Reported
TAK-041 Not ReportedBrain PenetrantNot Reported

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This protocol describes a method to assess the agonist activity of this compound at the human GPR139 receptor expressed in a recombinant cell line.

Objective: To determine the potency (EC50) of this compound in activating GPR139-mediated calcium mobilization.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR139

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black-walled, clear-bottom assay plates

  • Fluorescence imaging plate reader (FLIPR) or similar instrument

Procedure:

  • Cell Plating: Seed the GPR139-expressing cells into the assay plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the cell culture medium and add the dye loading buffer to each well. Incubate the plate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Measurement: Place the assay plate in the fluorescence imaging plate reader. Record the baseline fluorescence for a short period. Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Mobilization_Workflow Start Start PlateCells Plate GPR139-expressing cells in microplate Start->PlateCells Incubate1 Incubate overnight PlateCells->Incubate1 LoadDye Load cells with calcium-sensitive dye Incubate1->LoadDye Incubate2 Incubate for 1 hour LoadDye->Incubate2 PrepareCompound Prepare serial dilutions of this compound Incubate2->PrepareCompound MeasureFluorescence Measure fluorescence in FLIPR instrument PrepareCompound->MeasureFluorescence AnalyzeData Analyze data and calculate EC50 MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Workflow for a GPR139 calcium mobilization assay.
In Vivo: Social Interaction Test in a Rodent Model of Schizophrenia

This protocol outlines a method to evaluate the potential of a GPR139 agonist to reverse social interaction deficits in a rodent model of schizophrenia, such as the neonatal ventral hippocampal lesion (NVHL) model or a pharmacologically induced model (e.g., using MK-801).

Objective: To assess the effect of a GPR139 agonist on social behavior in a rodent model of schizophrenia.

Materials:

  • Adult male rats (NVHL model or control)

  • GPR139 agonist (e.g., a brain-penetrant analog of this compound)

  • Vehicle control

  • Open-field arena

  • Video recording and tracking software

Procedure:

  • Animal Model: Utilize a validated animal model of schizophrenia that exhibits social interaction deficits.

  • Drug Administration: Acclimatize the animals to the testing room. Administer the GPR139 agonist or vehicle to the animals via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the test.

  • Habituation: Place a pair of unfamiliar, weight-matched rats from the same treatment group into the open-field arena and allow them to explore for a short period.

  • Social Interaction Test: Following habituation, place the pair of rats in the arena together and record their behavior for a set duration (e.g., 10-15 minutes).

  • Behavioral Analysis: Analyze the video recordings to quantify various social behaviors, including sniffing, grooming, following, and the total time spent in social interaction.

  • Data Analysis: Compare the social interaction parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Social_Interaction_Workflow Start Start AnimalModel Utilize rodent model of schizophrenia Start->AnimalModel DrugAdmin Administer GPR139 agonist or vehicle AnimalModel->DrugAdmin Habituation Habituate animals to testing arena DrugAdmin->Habituation SITest Conduct social interaction test Habituation->SITest RecordVideo Record behavior SITest->RecordVideo AnalyzeBehavior Quantify social behaviors RecordVideo->AnalyzeBehavior StatisticalAnalysis Perform statistical analysis AnalyzeBehavior->StatisticalAnalysis End End StatisticalAnalysis->End

Experimental workflow for a social interaction test.

Conclusion

This compound and other selective GPR139 agonists represent valuable pharmacological tools for elucidating the role of this orphan receptor in the CNS. The compelling evidence linking GPR139 to the pathophysiology of schizophrenia and other neuropsychiatric disorders underscores its potential as a novel therapeutic target. Further research, including the development of brain-penetrant agonists with favorable pharmacokinetic profiles and their evaluation in relevant preclinical and clinical settings, is warranted to fully explore the therapeutic promise of modulating GPR139 signaling.

References

Basic principles of GPR139 activation by synthetic agonists.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of GPR139 activation by synthetic agonists. GPR139, an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. This document provides a comprehensive overview of its signaling pathways, the pharmacology of synthetic agonists, detailed experimental protocols for studying its activation, and insights into its molecular interactions.

GPR139 Signaling Pathways: A Multi-faceted Receptor

GPR139 is known to couple to several G protein families, leading to the activation of distinct downstream signaling cascades. The primary and most well-characterized pathway involves its coupling to the Gq/11 family of G proteins.[1][2]

Upon agonist binding, GPR139 undergoes a conformational change that facilitates the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that can be readily measured in functional assays.[3][4]

While Gq/11 coupling is the principal signaling mechanism, evidence also suggests that GPR139 can couple to Gi/o and potentially Gs proteins, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.[1] Furthermore, GPR139 exhibits constitutive activity, meaning it can signal in the absence of an agonist. The receptor has also been shown to functionally interact with other GPCRs, such as the dopamine D2 receptor, adding another layer of complexity to its signaling repertoire.

GPR139_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Activates Gio Gi/o GPR139->Gio Activates Gs Gs GPR139->Gs Activates Agonist Synthetic Agonist Agonist->GPR139 Binds to PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces AC_inhibit Adenylyl Cyclase (Inhibition) Gio->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate Activates cAMP_increase ↑ cAMP AC_activate->cAMP_increase

GPR139 Signaling Pathways

Synthetic Agonists of GPR139: Potency and Structure-Activity Relationships

While the aromatic amino acids L-tryptophan and L-phenylalanine have been proposed as endogenous agonists for GPR139, they exhibit relatively low potency. The development of potent and selective synthetic agonists has been crucial for elucidating the receptor's function. Several distinct chemical series of GPR139 agonists have been identified through high-throughput screening and subsequent medicinal chemistry efforts.

Table 1: Potency of Selected Synthetic GPR139 Agonists

CompoundAssay TypeCell LineEC50Reference
JNJ-63533054 Calcium MobilizationHEK2934.46 ± 1.26 nM
Calcium MobilizationCHO-K116 nM
Compound 1a Calcium MobilizationCHO-K139 nM
TAK-041 Calcium Mobilization-Potent Agonist
AC4 Calcium MobilizationCHO-GPR139220 nM
L-Tryptophan Calcium MobilizationCHO-GPR139220 µM
L-Phenylalanine Calcium MobilizationCHO-GPR139320 µM

Structure-activity relationship (SAR) studies have revealed key pharmacophoric features necessary for potent GPR139 agonism. These typically include two aromatic systems connected by a linker containing hydrogen bond acceptors and donors. The nature and substitution patterns of these aromatic rings, as well as the composition of the linker, significantly influence agonist potency.

Experimental Protocols for Studying GPR139 Activation

Calcium Mobilization Assay using FLIPR

This is the most common functional assay for GPR139 due to its robust coupling to the Gq/11 pathway. The assay measures changes in intracellular calcium concentration upon agonist stimulation using a fluorescent calcium indicator.

FLIPR_Workflow A 1. Cell Seeding (e.g., CHO-K1 or HEK293 expressing GPR139) in 96- or 384-well plates B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Compound Addition Add synthetic agonists at various concentrations using the FLIPR instrument B->C D 4. Fluorescence Reading Measure fluorescence intensity over time to detect changes in intracellular Ca²⁺ C->D E 5. Data Analysis Generate dose-response curves and calculate EC50 values D->E

FLIPR Calcium Mobilization Assay Workflow

Detailed Methodology:

  • Cell Culture and Seeding:

    • Culture CHO-K1 or HEK293 cells stably or transiently expressing human GPR139 in appropriate growth medium.

    • Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.

    • Remove the cell culture medium from the plates and add the dye-loading buffer to each well.

    • Incubate the plates at 37°C for 1 hour in the dark.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the synthetic agonists in the assay buffer.

    • Place the cell plate and the compound plate into the FLIPR instrument.

  • Fluorescence Measurement:

    • The FLIPR instrument will add the compounds to the cell plate while simultaneously measuring fluorescence.

    • Record baseline fluorescence for a short period before compound addition.

    • After compound addition, continue to measure fluorescence at regular intervals to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to a positive control (e.g., a saturating concentration of a known potent agonist) and a negative control (vehicle).

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Measurement Assay

To investigate potential coupling to Gs or Gi/o, cAMP levels can be measured using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF).

Detailed Methodology:

  • Cell Culture and Seeding:

    • Use cells expressing GPR139 as described for the calcium mobilization assay.

  • Cell Stimulation:

    • Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the cell suspension to a microplate containing serial dilutions of the synthetic agonists.

    • To investigate Gi/o coupling, cells can be co-stimulated with forskolin (an adenylyl cyclase activator) and the GPR139 agonist. A decrease in forskolin-stimulated cAMP levels indicates Gi/o activation.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).

    • Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.

  • Signal Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the agonist concentration to generate dose-response curves and determine EC50 values.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of synthetic agonists for GPR139. These assays typically use a radiolabeled form of a high-affinity synthetic ligand.

Detailed Methodology:

  • Membrane Preparation:

    • Harvest cells expressing GPR139 and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membranes and resuspend them in an appropriate binding buffer.

  • Competition Binding Assay:

    • In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled GPR139 ligand (e.g., [3H]JNJ-63533054), and varying concentrations of the unlabeled synthetic agonist.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters with cold buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the unlabeled agonist concentration.

    • Fit the data to a one-site competition binding curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Molecular Interactions and Future Directions

Homology modeling and site-directed mutagenesis studies have identified key residues within the transmembrane domains of GPR139 that are critical for agonist binding and receptor activation. These studies provide a structural basis for the observed SAR and can guide the rational design of novel GPR139 modulators.

While significant progress has been made in identifying potent orthosteric agonists for GPR139, the exploration of allosteric modulators and biased agonists remains a promising area for future research. Allosteric modulators, which bind to a site topographically distinct from the orthosteric binding pocket, could offer greater subtype selectivity and a more nuanced modulation of receptor function. Biased agonists, which preferentially activate one signaling pathway over another, could lead to the development of therapeutics with improved efficacy and reduced side effects.

The continued development of sophisticated pharmacological tools and the use of advanced techniques such as cryo-electron microscopy will undoubtedly provide a deeper understanding of the molecular mechanisms underlying GPR139 activation and pave the way for the development of novel therapies targeting this important receptor.

References

The Role of TC-O 9311 in the Elucidation of Orphan GPCR GPR139 Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets for a significant portion of currently marketed drugs.[1] A substantial number of these receptors are classified as "orphan" GPCRs because their endogenous ligands have not yet been definitively identified.[2] This lack of known endogenous agonists presents a significant challenge in understanding their physiological roles and therapeutic potential. The "reverse pharmacology" approach, which starts with the receptor to identify its ligands and functions, is a key strategy in deorphanizing these receptors.[2]

This technical guide focuses on TC-O 9311, a potent and selective small-molecule agonist of the orphan GPCR GPR139.[3][4] GPR139 is a Class A rhodopsin-like GPCR highly expressed in the central nervous system, particularly in the striatum, habenula, and hypothalamus. Its strategic location suggests potential roles in regulating motor activity, mood, and reward pathways. This compound has been instrumental as a chemical probe to unravel the signaling mechanisms and physiological functions of GPR139, paving the way for further investigation into its therapeutic relevance.

This compound: A Key Tool for GPR139 Research

This compound, with the chemical name 3,5-Dimethoxybenzoic acid 2-[(1-naphthalenylamino)carbonyl]hydrazide, is a valuable research tool for studying GPR139. Its utility stems from its potency and selectivity, allowing for the specific activation of GPR139 to probe its downstream signaling and functional consequences.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant compounds in functional assays for GPR139.

CompoundAssay TypeCell LineParameterValueReference
This compound Calcium MobilizationCHO-K1EC5039 nM
This compound Calcium MobilizationHEK293EC5043 nM
This compound Calcium MobilizationCHO-TRExpEC507.40 ± 0.06
This compound Calcium MobilizationHEK-293pEC507.11 ± 0.13
This compound Calcium MobilizationSK-N-MC/CREpEC507.31 ± 0.12
This compound [35S]GTPγS BindingCHO-TRExpEC506.75 ± 0.04
JNJ-63533054cAMP AccumulationHEK293T/17EC5041 ± 20 nM
ParameterSpeciesValueNotesReference
Whole Brain ExposureRat61 ng/gPoor brain penetration
Brain/Plasma RatioRat0.03Indicates low relative concentration in the brain compared to plasma

GPR139 Signaling Pathways

This compound has been pivotal in delineating the complex signaling pathways of GPR139. Studies have revealed that GPR139 exhibits dual coupling to both Gq/11 and Gi/o G-protein families, with the Gq/11 pathway being the primary mediator of its functional effects. GPR139 also demonstrates constitutive activity, which can be blocked by Gq/11 inhibitors.

Gq/11 Signaling Pathway

The activation of the Gq/11 pathway by this compound initiates a canonical signaling cascade. The Gαq/11 subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. This increase in cytosolic calcium is a hallmark of GPR139 activation and is the basis for the most common functional assay for this receptor.

Gq11_Signaling_Pathway TC_O_9311 This compound GPR139 GPR139 TC_O_9311->GPR139 activates Gq11 Gq/11 GPR139->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases Downstream Downstream Cellular Effects Ca2->Downstream

GPR139 Gq/11 Signaling Pathway
Modulation of Adenylyl Cyclase and GIRK Channels

Interestingly, activation of GPR139 by agonists like JNJ-63533054 (a compound with a similar mechanism to this compound) has been shown to increase cyclic AMP (cAMP) levels, an effect typically associated with Gs-coupled receptors. This is thought to occur through the Gq/11 pathway, which can indirectly stimulate adenylyl cyclase.

Furthermore, GPR139 signaling via Gq/11 leads to the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels. This is significant as it provides a mechanism for GPR139 to counteract the signaling of Gi/o-coupled receptors, such as the µ-opioid receptor (MOR) and the dopamine D2 receptor (D2R), which typically activate GIRK channels to hyperpolarize neurons and reduce their excitability.

GPR139_Modulation cluster_gpr139 GPR139 Signaling cluster_effectors Downstream Effectors TC_O_9311 This compound GPR139 GPR139 TC_O_9311->GPR139 Gq11 Gq/11 GPR139->Gq11 AC Adenylyl Cyclase (AC) Gq11->AC stimulates GIRK GIRK Channel Gq11->GIRK inhibits cAMP ↑ cAMP AC->cAMP GIRK_Inhibition Inhibition GIRK->GIRK_Inhibition

Modulation of AC and GIRK by GPR139

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound at GPR139.

Calcium Mobilization Assay (FLIPR)

This is the most common assay for measuring GPR139 activation, taking advantage of its primary Gq/11 signaling pathway.

Objective: To measure the increase in intracellular calcium concentration in response to GPR139 activation by this compound.

Materials:

  • HEK293 or CHO-K1 cells stably or transiently expressing human GPR139.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black, clear-bottom 96- or 384-well plates.

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound stock solution in DMSO.

Protocol:

  • Cell Plating: Seed GPR139-expressing cells into black, clear-bottom microplates and culture overnight to allow for adherence.

  • Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol. Remove the culture medium from the cell plates and add the dye loading solution. Incubate for 1 hour at 37°C.

  • Compound Plate Preparation: Prepare a serial dilution of this compound in assay buffer in a separate plate.

  • Measurement: Place both the cell plate and the compound plate into a FLIPR instrument. The instrument will add the this compound dilutions to the cells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence, indicating calcium mobilization, is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

FLIPR_Workflow A Seed GPR139-expressing cells in microplate B Culture overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate for 1 hour C->D F Measure fluorescence change upon compound addition using FLIPR D->F E Prepare this compound serial dilutions E->F G Generate dose-response curve and calculate EC50 F->G

FLIPR Calcium Mobilization Assay Workflow
cAMP Accumulation Assay (AlphaScreen)

This assay measures the ability of GPR139 activation to modulate intracellular cAMP levels.

Objective: To quantify the change in intracellular cAMP concentration following stimulation of GPR139 with this compound.

Materials:

  • HEK293 cells expressing GPR139.

  • AlphaScreen cAMP Assay Kit.

  • White, opaque 384-well plates.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

  • This compound stock solution in DMSO.

  • Forskolin (optional, to stimulate basal cAMP levels for studying Gi/o-coupled inhibition).

Protocol:

  • Cell Preparation: Harvest GPR139-expressing cells and resuspend them in stimulation buffer.

  • Assay Setup: In a 384-well plate, add the cell suspension, this compound at various concentrations, and the anti-cAMP Acceptor beads.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for receptor stimulation and cAMP production.

  • Detection: Add a mixture of biotinylated cAMP and Streptavidin-Donor beads. Incubate for 1 hour at room temperature in the dark.

  • Measurement: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: The AlphaScreen signal is inversely proportional to the amount of intracellular cAMP. A standard curve is used to convert the signal to cAMP concentration, and a dose-response curve for this compound is generated.

GIRK Channel Thallium Flux Assay

This assay assesses the functional consequence of GPR139 signaling on GIRK channel activity.

Objective: To measure the inhibition of GIRK channel activity by GPR139 activation with this compound.

Materials:

  • HEK-293 cells co-expressing GPR139 and GIRK channel subunits (e.g., GIRK1/2).

  • Black, clear-bottom 384-well plates.

  • Thallium-sensitive fluorescent dye (e.g., Thallos AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Stimulus buffer containing thallium sulfate.

  • This compound stock solution in DMSO.

  • A GIRK channel activator (e.g., a Gi/o-coupled receptor agonist or a direct channel opener).

Protocol:

  • Cell Plating and Dye Loading: Plate the cells and load them with the thallium-sensitive dye as described for the calcium mobilization assay.

  • Compound Addition: Add this compound at various concentrations to the cells and incubate.

  • Stimulation and Measurement: Add the GIRK channel activator. Immediately after, add the thallium-containing stimulus buffer. A plate reader measures the increase in fluorescence as thallium enters the cells through open GIRK channels.

  • Data Analysis: The rate of fluorescence increase reflects GIRK channel activity. The inhibitory effect of this compound is determined by the reduction in this rate. An IC50 value can be calculated from the dose-response curve.

Conclusion

This compound has proven to be an indispensable tool for the deorphanization of GPR139. Its use has enabled a detailed characterization of the receptor's complex signaling network, revealing a primary role for the Gq/11 pathway in mediating its effects. This includes the canonical calcium mobilization, as well as the modulation of other key signaling molecules like cAMP and GIRK channels. The functional opposition to Gi/o-coupled receptors like the µ-opioid and D2 dopamine receptors opens up exciting possibilities for the therapeutic targeting of GPR139 in neurological and psychiatric disorders. While the limited in vivo data for this compound highlights the need for the development of brain-penetrant agonists, the foundational knowledge gained from studies using this compound provides a clear roadmap for future drug discovery efforts targeting GPR139.

References

The Discovery and Initial Characterization of TC-O 9311: A Potent and Selective GPR139 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial pharmacological characterization of TC-O 9311, a potent and selective agonist for the orphan G protein-coupled receptor 139 (GPR139). This compound, identified through a high-throughput screening campaign, serves as a crucial tool for elucidating the physiological roles of GPR139, a receptor predominantly expressed in the central nervous system. This document provides a comprehensive overview of its chemical properties, a plausible synthesis route, its in vitro activity, and the key experimental protocols utilized for its characterization. Furthermore, it visualizes the GPR139 signaling pathway and the experimental workflows, offering a complete resource for researchers in the field of neuropharmacology and drug discovery.

Introduction

GPR139 is an orphan G protein-coupled receptor (GPCR) primarily located in the central nervous system, with high expression in areas such as the habenula and septum. Its function remains largely uncharacterized due to the lack of known endogenous ligands. The identification of potent and selective small molecule agonists is therefore critical for probing the biological functions of this receptor. This compound, also known as compound 1a in its discovery publication, emerged from a screening campaign as a high-potency agonist for GPR139[1][2]. This guide summarizes the initial data on this compound, providing a foundational resource for further investigation into the therapeutic potential of targeting GPR139.

Chemical and Physical Properties

This compound is a small molecule with the IUPAC name 1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
Molecular Formula C₂₀H₁₉N₃O₄
Molecular Weight 365.38 g/mol
CAS Number 444932-31-4
Appearance Solid powder
Solubility Soluble in DMSO

Synthesis of this compound

A plausible and detailed synthetic protocol for this compound is outlined below, based on the reaction of a hydrazide with an isocyanate to form a urea derivative.

Proposed Synthetic Route

The synthesis of this compound can be achieved in a two-step process starting from commercially available materials: the synthesis of the key intermediates, 3,5-dimethoxybenzohydrazide and 1-naphthyl isocyanate, followed by their coupling to form the final product.

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Coupling Reaction 3,5-Dimethoxybenzoic acid 3,5-Dimethoxybenzoic acid 3,5-Dimethoxybenzohydrazide 3,5-Dimethoxybenzohydrazide 3,5-Dimethoxybenzoic acid->3,5-Dimethoxybenzohydrazide Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate 1-Naphthylamine 1-Naphthylamine 1-Naphthyl isocyanate 1-Naphthyl isocyanate 1-Naphthylamine->1-Naphthyl isocyanate Phosgene or equivalent Phosgene or equivalent Phosgene or equivalent 3,5-Dimethoxybenzohydrazide_c 3,5-Dimethoxybenzohydrazide This compound This compound 3,5-Dimethoxybenzohydrazide_c->this compound 1-Naphthyl isocyanate_c 1-Naphthyl isocyanate 1-Naphthyl isocyanate_c->this compound

Proposed two-step synthesis of this compound.
Detailed Experimental Protocol

Step 1a: Synthesis of 3,5-dimethoxybenzohydrazide

  • To a solution of 3,5-dimethoxybenzoic acid (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (excess, e.g., 5-10 equivalents).

  • Reflux the reaction mixture for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dimethoxybenzohydrazide.

Step 1b: Synthesis of 1-naphthyl isocyanate

Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

  • Dissolve 1-naphthylamine (1 equivalent) in an inert solvent such as toluene.

  • Add a phosgene equivalent, such as triphosgene (0.33 equivalents), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture at room temperature or gentle heating until the reaction is complete, as indicated by TLC or gas chromatography.

  • Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure to obtain crude 1-naphthyl isocyanate, which can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound (1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea)

  • Dissolve 3,5-dimethoxybenzohydrazide (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • To this solution, add 1-naphthyl isocyanate (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford this compound as a pure solid.

In Vitro Pharmacological Characterization

This compound was characterized for its potency and selectivity as a GPR139 agonist.

Potency at GPR139

The potency of this compound was determined using a calcium mobilization assay in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR139 receptor. This compound demonstrated potent agonism with a half-maximal effective concentration (EC₅₀) of 39 nM[1][2].

ParameterValue
EC₅₀ 39 nM
Selectivity Profile

The selectivity of this compound was assessed by screening against a panel of 90 diverse biological targets. The compound showed no significant cross-reactivity, indicating its high selectivity for GPR139[1].

GPR139 Signaling Pathway

GPR139 is known to primarily couple to the Gq/11 family of G proteins. Upon agonist binding, such as this compound, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which can be measured using calcium-sensitive fluorescent dyes.

G This compound This compound GPR139 GPR139 This compound->GPR139 Binds Gq/11 Gq/11 GPR139->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP₂ to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor on Ca2+ Ca²⁺ Release ER->Ca2+ Stimulates

GPR139 signaling pathway upon activation by this compound.

Experimental Protocol: Calcium Mobilization Assay

The following is a detailed, plausible protocol for a calcium mobilization assay to determine the potency of GPR139 agonists, based on standard methodologies.

G Start Start Cell_Plating Plate CHO-K1-hGPR139 cells in 96-well plates Start->Cell_Plating Incubation1 Incubate overnight Cell_Plating->Incubation1 Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubation1->Dye_Loading Incubation2 Incubate for 1 hour Dye_Loading->Incubation2 Washing Wash cells to remove extracellular dye Incubation2->Washing Compound_Addition Add this compound at varying concentrations Washing->Compound_Addition Measurement Measure fluorescence intensity over time using a plate reader Compound_Addition->Measurement Data_Analysis Analyze data to determine EC₅₀ value Measurement->Data_Analysis End End Data_Analysis->End

Workflow for the calcium mobilization assay.
Materials

  • CHO-K1 cells stably expressing human GPR139

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • 96-well black-walled, clear-bottom assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution in DMSO

  • Fluorescence plate reader with automated injection capabilities

Procedure
  • Cell Plating: Seed the CHO-K1-hGPR139 cells into 96-well black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well.

  • Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

  • Aspirate and Load: Gently aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

  • Washing: Wash the cells twice with 100 µL of assay buffer to remove any extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Baseline Reading: Record a baseline fluorescence reading for a few seconds.

  • Compound Addition: Use the automated injector to add 25 µL of the this compound dilutions to the respective wells.

  • Post-Addition Reading: Continue to record the fluorescence intensity for a period of time (e.g., 2-3 minutes) to capture the peak calcium response.

  • Data Analysis: For each concentration of this compound, determine the peak fluorescence response. Plot the response as a function of the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for the study of GPR139. Its high potency and selectivity make it an ideal probe for investigating the physiological and pathophysiological roles of this orphan receptor in the central nervous system. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to further explore the biology of GPR139 and the therapeutic potential of its modulation. Future studies utilizing this compound may uncover novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

Exploring the Physiological Functions of GPR139 with the Potent Agonist TC-O 9311: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPR139, an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is emerging as a compelling target for neuropsychiatric and behavioral disorders. Its high conservation across species suggests a fundamental role in neurophysiology. The synthetic agonist, TC-O 9311, has proven to be a valuable tool in elucidating the physiological functions of this receptor. This technical guide provides an in-depth overview of GPR139, the pharmacological properties of this compound, and detailed experimental protocols for investigating their interaction. Furthermore, it explores the known signaling pathways of GPR139 and its interplay with other key receptor systems, offering a comprehensive resource for researchers in neuroscience and drug discovery.

Introduction to GPR139

GPR139 is a Class A orphan GPCR with notable expression in key brain regions including the habenula, striatum, and hypothalamus.[1][2] This localization points to its potential involvement in regulating mood, motivation, and reward pathways. While the endogenous ligand for GPR139 remains to be definitively identified, several surrogate agonists have been developed to probe its function.[1] Genetic and pharmacological studies have linked the modulation of GPR139 to a range of behaviors and neurological conditions, highlighting its potential as a therapeutic target.[1][3]

This compound: A Potent GPR139 Agonist

This compound is a potent and selective small-molecule agonist of GPR139. Its utility as a research tool is underscored by its demonstrated efficacy in a variety of in vitro assays.

In Vitro Pharmacology of this compound

This compound has been characterized in several functional assays, consistently demonstrating potent agonism at the GPR139 receptor. The following table summarizes key quantitative data from in vitro studies.

Assay TypeCell LineParameterValue (this compound)Reference
Calcium MobilizationCHO-K1 expressing human GPR139EC5039 nM
Calcium MobilizationCHO-TRExpEC507.40 ± 0.06
Calcium MobilizationHEK-293pEC507.11 ± 0.13
Calcium MobilizationSK-N-MC/CREpEC507.31 ± 0.12
[35S]-GTPγS BindingCHO-TREx GPR139 membranespEC506.75 ± 0.04
In Vivo Pharmacokinetics of this compound

Pharmacokinetic studies in rats have provided initial insights into the in vivo disposition of this compound.

SpeciesParameterValueReference
RatWhole Brain Exposure61 ng/g
RatBrain/Plasma (b/p) Ratio0.03

Note: The low brain-to-plasma ratio suggests limited brain penetration, a factor to consider in the design of in vivo studies.

GPR139 Signaling Pathways

GPR139 primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. The receptor has also been shown to couple to Gi/o G-proteins.

GPR139_Signaling cluster_cell Cell Membrane This compound This compound GPR139 GPR139 This compound->GPR139 binds Gq11 Gαq/11 GPR139->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response ERK ERK Phosphorylation PKC->ERK ERK->Cellular_Response

Figure 1: GPR139 Gq/11 Signaling Pathway.
Interaction with Dopamine D2 Receptor

Studies have shown that GPR139 and the Dopamine D2 receptor (D2R) are co-expressed in the same cells within various brain regions. Functional interaction between the two receptors has been demonstrated in vitro, where D2R, typically a Gi-coupled receptor, can elicit a calcium response when co-expressed with the Gq-coupled GPR139. This interaction, which can be blocked by either a D2R or GPR139 antagonist, suggests a novel mechanism of signal modulation.

GPR139_D2R_Interaction cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor (Gi) Dopamine->D2R GPR139 GPR139 D2R->GPR139 functional interaction Gq11 Gαq/11 GPR139->Gq11 Ca_Mobilization Calcium Mobilization Gq11->Ca_Mobilization

Figure 2: Functional Interaction between GPR139 and Dopamine D2 Receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of GPR139 using this compound.

In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR139 activation by this compound.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed CHO-K1 cells expressing human GPR139 in 96-well plates Incubate Incubate overnight Seed_Cells->Incubate Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Incubate->Load_Dye Add_Compound Add varying concentrations of this compound Load_Dye->Add_Compound Measure_Fluorescence Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) Add_Compound->Measure_Fluorescence Plot_Data Plot fluorescence change against this compound concentration Measure_Fluorescence->Plot_Data Calculate_EC50 Calculate EC50 value Plot_Data->Calculate_EC50

Figure 3: Workflow for Calcium Mobilization Assay.

Protocol:

  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR139 in appropriate growth medium.

  • Cell Seeding: Seed the cells into black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay Execution: Place the cell plate into a fluorescence imaging plate reader (FLIPR). Add the this compound dilutions to the wells and immediately begin measuring fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) over a period of several minutes.

  • Data Analysis: Determine the maximum change in fluorescence for each concentration of this compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the Gq/11 signaling pathway.

Protocol:

  • Cell Culture and Starvation: Culture HEK293 cells in 6-well plates until they reach 70-80% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total ERK.

Conclusion

This compound is a powerful pharmacological tool for probing the physiological functions of GPR139. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers aiming to further unravel the roles of this intriguing orphan receptor in health and disease. Future investigations, particularly those focusing on in vivo models and the complex interplay of GPR139 with other neurotransmitter systems, will be crucial in validating its potential as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for TC-O 9311 in a Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-O 9311 is a potent and selective synthetic agonist for the G protein-coupled receptor 139 (GPR139).[1][2] Initially an orphan receptor with no known endogenous ligand, GPR139 has garnered significant interest in the neuroscience community due to its exclusive expression in the central nervous system, particularly in areas like the striatum and habenula.[3] Emerging research has implicated GPR139 in the modulation of dopaminergic and opioidergic signaling pathways, suggesting its potential as a therapeutic target for neuropsychiatric disorders.[4][5]

The primary signaling pathway activated by GPR139 upon agonist binding, such as with this compound, is the Gq/11 pathway. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a measurable event that can be quantified to determine the activity and potency of GPR139 agonists.

These application notes provide a detailed protocol for utilizing this compound in a calcium mobilization assay to characterize the activation of GPR139. The assay is based on the use of a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium.

GPR139 Signaling Pathway

Caption: GPR139 signaling cascade initiated by this compound.

Quantitative Data Summary

The following table summarizes the potency of this compound in activating GPR139 as determined by calcium mobilization assays in various studies.

CompoundTargetAssay TypeCell LineEC50Reference(s)
This compound GPR139Calcium Mobilization (FLIPR)HEK29339 nM
This compound GPR139Calcium Mobilization (FLIPR)HEK29343 nM
This compound Calcium MobilizationCHO-TREx7.40 ± 0.06 (pEC50)
This compound Calcium MobilizationHEK-2937.11 ± 0.13 (pEC50)
This compound Calcium MobilizationSK-N-MC/CRE7.31 ± 0.12 (pEC50)

pEC50 is the negative logarithm of the EC50 value. An EC50 of 39 nM corresponds to a pEC50 of approximately 7.41.

Experimental Protocol: Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to this compound in a cell line recombinantly expressing GPR139.

Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human GPR139.

  • This compound: Prepare a stock solution (e.g., 10 mM) in 100% DMSO.

  • Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester) or a comparable calcium-sensitive dye.

  • Pluronic F-127: To aid in the dispersion of the AM ester in aqueous media.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: (Optional, but recommended) An anion-exchange inhibitor to prevent dye leakage from the cells. Prepare a stock solution (e.g., 250 mM) in 1 M NaOH.

  • Cell Culture Medium: DMEM or F-12 supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Experimental Workflow Diagram:

Calcium_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis seed_cells Seed GPR139-expressing cells into a microplate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight load_dye Load cells with Fluo-4 AM (e.g., 1 hour at 37°C) incubate_overnight->load_dye prepare_dye Prepare Fluo-4 AM loading solution prepare_dye->load_dye measure_fluorescence Measure baseline and agonist-induced fluorescence (kinetic read) load_dye->measure_fluorescence prepare_compounds Prepare serial dilutions of this compound prepare_compounds->measure_fluorescence calculate_response Calculate fluorescence response (Peak - Baseline) measure_fluorescence->calculate_response plot_curve Plot dose-response curve calculate_response->plot_curve determine_ec50 Determine EC50 value plot_curve->determine_ec50

Caption: Workflow for the this compound calcium mobilization assay.

Step-by-Step Procedure:

Day 1: Cell Plating

  • Culture GPR139-expressing cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest the cells using standard trypsinization methods.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate).

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

Day 2: Calcium Assay

  • Prepare Dye Loading Solution:

    • Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. For example, for a final concentration of 4 µM Fluo-4 AM and 2.5 mM Probenecid, the 2X solution would contain 8 µM Fluo-4 AM and 5 mM Probenecid.

    • A non-ionic detergent like Pluronic F-127 (at a final concentration of 0.02-0.04%) can be included to improve dye solubility.

    • Vortex the solution thoroughly.

  • Dye Loading:

    • Aspirate the culture medium from the cell plate.

    • Gently add an equal volume of the 2X dye loading solution to each well (e.g., 50 µL for a 96-well plate).

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Prepare Compound Plate:

    • During the dye-loading incubation, prepare a serial dilution of this compound in Assay Buffer at a concentration that is 4X or 5X the final desired concentration.

    • Include wells with Assay Buffer only (vehicle control) and a positive control if available.

  • Fluorescence Measurement:

    • Set up the fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • Program the instrument to perform a kinetic read:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Automated addition of the this compound dilutions from the compound plate.

      • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

Data Analysis:

  • The response to this compound is typically calculated as the difference between the peak fluorescence intensity after compound addition and the average baseline fluorescence before addition.

  • Normalize the data by setting the response of the vehicle control to 0% and the response to a saturating concentration of a potent agonist to 100%.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.

This protocol provides a robust method for characterizing the activity of this compound at the GPR139 receptor. By measuring the mobilization of intracellular calcium, researchers can accurately determine the potency of this compound and screen for other potential modulators of GPR139, facilitating further investigation into the physiological roles of this receptor and its potential as a drug target.

References

Application Notes and Protocols for GPR139 Activation Assay Using TC-O 9311

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting a GPR139 activation assay using the potent agonist TC-O 9311. GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, making it a compelling target for neuropsychiatric drug discovery. This compound is a valuable tool for studying the pharmacology and function of this receptor. The primary signaling pathway for GPR139 involves coupling to Gq/11 G proteins, leading to an increase in intracellular calcium.[1] This application note outlines a robust fluorescence-based calcium mobilization assay, a common and effective method for quantifying GPR139 activation.

Introduction to GPR139 and this compound

GPR139 is a class A GPCR with high expression in brain regions such as the habenula and striatum. Its activation is linked to the modulation of dopaminergic and opioidergic systems, suggesting its potential role in various neurological and psychiatric disorders. While its endogenous ligands are still under investigation, several synthetic agonists have been developed to probe its function.

This compound is a potent and selective agonist for GPR139.[2] It has been instrumental in characterizing the receptor's signaling pathways and exploring its physiological roles. Understanding the interaction of compounds like this compound with GPR139 is crucial for the development of novel therapeutics targeting this receptor.

GPR139 Signaling Pathway

Upon activation by an agonist such as this compound, GPR139 primarily couples to the Gq/11 family of G proteins.[1] This initiates a signaling cascade that results in the mobilization of intracellular calcium stores, a key event that can be measured to determine receptor activation.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TC_O_9311 This compound GPR139 GPR139 TC_O_9311->GPR139 binds Gq11 Gq/11 GPR139->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

GPR139 Gq/11 Signaling Pathway

Quantitative Data Summary

The potency of this compound, as determined by its half-maximal effective concentration (EC50), has been evaluated in various cell lines expressing GPR139. The most common method for this determination is the calcium mobilization assay.

CompoundCell LineAssay TypeReported EC50 (nM)pEC50
This compoundHEK293Calcium Mobilization (FLIPR)437.11 ± 0.13
This compoundCHO-K1Not Specified39Not Reported
This compoundCHO-TRExCalcium MobilizationNot Specified7.40 ± 0.06
This compoundSK-N-MC/CRECalcium MobilizationNot Specified7.31 ± 0.12

Data compiled from multiple sources.[3][4]

Experimental Protocol: GPR139 Calcium Mobilization Assay

This protocol describes a no-wash, fluorescence-based calcium mobilization assay using a FLIPR (Fluorometric Imaging Plate Reader) system.

Materials and Reagents
  • Cell Line: HEK293 or CHO-K1 cells stably expressing human GPR139.

  • Agonist: this compound

  • Cell Culture Medium: DMEM or Ham's F-12, supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) if applicable.

  • Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM, Calcium-5, or equivalent calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional): An anion transport inhibitor that can improve dye retention in some cell lines.

  • FLIPR or equivalent fluorescence plate reader.

Experimental Workflow

GPR139_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed GPR139-expressing cells in a 96-well plate B Culture overnight to allow cell adherence A->B C Prepare this compound serial dilutions B->C D Load cells with calcium indicator dye C->D E Incubate to allow dye de-esterification D->E F Place assay plate in FLIPR E->F G Add this compound and measure fluorescence change F->G H Normalize fluorescence data G->H I Plot dose-response curve H->I J Calculate EC50 value I->J

GPR139 Activation Assay Workflow
Step-by-Step Methodology

  • Cell Plating:

    • Harvest GPR139-expressing cells and resuspend them in a complete culture medium.

    • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-50,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations for generating a dose-response curve. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This typically involves reconstituting the dye in DMSO and then diluting it in the assay buffer. Probenecid can be included in this step if necessary.

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light. This allows for the de-esterification of the dye within the cells.

  • Data Acquisition using FLIPR:

    • Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen calcium indicator dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for each well for approximately 10-20 seconds.

    • Configure the instrument to add a specific volume (e.g., 50 µL) of the this compound dilutions to the corresponding wells.

    • Immediately after the addition of the compound, continuously record the fluorescence intensity for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data by expressing the response as a percentage of the maximum response observed with a saturating concentration of this compound.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Conclusion

This application note provides a comprehensive guide for performing a GPR139 activation assay using the agonist this compound. The detailed protocol for the calcium mobilization assay, along with the supporting data and pathway diagrams, offers researchers a solid foundation for investigating the pharmacology of GPR139 and screening for novel modulators of this important therapeutic target.

References

TC-O 9311: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of TC-O 9311, a potent and selective agonist of the orphan G protein-coupled receptor 139 (GPR139), in in vitro studies.

Introduction

This compound is a small molecule agonist of GPR139 with a reported EC50 of 39 nM.[1][2][3][4][5] GPR139 is a G protein-coupled receptor highly expressed in the central nervous system, particularly in the habenula and septum. The activation of GPR139 by this compound has been shown to trigger intracellular calcium mobilization, making it a valuable tool for studying the physiological roles of this receptor. This document outlines the solubility characteristics of this compound and provides a detailed protocol for its preparation and use in cell-based assays.

Solubility of this compound

This compound is a hydrophobic compound with limited solubility in aqueous solutions. The following table summarizes its solubility in common laboratory solvents. It is crucial to use fresh, anhydrous dimethyl sulfoxide (DMSO) for optimal dissolution, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.

SolventSolubilityNotes
DMSO 11 mg/mL to 125 mg/mLVendor-dependent. Use of fresh, anhydrous DMSO is recommended. Sonication or gentle warming (to 37°C) can aid dissolution.
Ethanol Insoluble to sparingly soluble (14 mg/mL reported by one source)Generally considered insoluble.
Water Insoluble
DMF 14 mg/mL-

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted for use in various in vitro assays.

Materials:

  • This compound powder (Molecular Weight: 365.38 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing the Compound: Accurately weigh 1 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.010 mol/L * 365.38 g/mol )) * 1,000,000 µL/L ≈ 273.7 µL

  • Dissolution:

    • Add 273.7 µL of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles. If particulates are present, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the 10 mM stock solution to prepare working concentrations for treating cells in culture. It is critical to include a vehicle control in all experiments to account for any effects of the solvent (DMSO) on the cells.

Procedure:

  • Intermediate Dilutions: Prepare intermediate dilutions of the 10 mM stock solution in 100% DMSO. For example, to prepare a 1 mM solution, dilute the 10 mM stock 1:10 in DMSO.

  • Final Dilution in Cell Culture Medium:

    • On the day of the experiment, prepare the final working concentrations by diluting the intermediate stock or the 10 mM stock solution directly into pre-warmed cell culture medium.

    • Crucially, to avoid precipitation, add the DMSO-based solution to the aqueous cell culture medium dropwise while gently vortexing or swirling the tube.

    • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.5%, as higher concentrations can be toxic to cells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.

  • Treatment of Cells: Replace the existing medium in the cell culture plates with the medium containing the desired concentrations of this compound or the vehicle control.

Experimental Workflow

experimental_workflow Experimental Workflow for In Vitro Studies with this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve stock 10 mM Stock Solution (Store at -80°C) dissolve->stock serial_dilute Prepare Working Solutions (Dilute in Culture Medium) stock->serial_dilute treat_cells Treat Cells serial_dilute->treat_cells vehicle_control Prepare Vehicle Control (Matching DMSO Concentration) vehicle_control->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cellular Assay (e.g., Calcium Mobilization, cAMP) incubate->assay analyze Analyze Data and Compare This compound vs. Vehicle Control assay->analyze

Caption: Workflow for preparing and using this compound in in vitro experiments.

Mechanism of Action and Signaling Pathway

This compound acts as a potent agonist at the GPR139 receptor. GPR139 is known to couple to both Gq/11 and Gi/o families of G proteins. However, the primary downstream signaling cascade initiated by GPR139 activation is mediated through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key event in GPR139 signaling and is the basis for the calcium mobilization assays used to characterize agonists like this compound. Additionally, GPR139 activation via the Gq/11 pathway has been shown to stimulate the production of cyclic AMP (cAMP) and inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels.

GPR139_signaling_pathway This compound / GPR139 Signaling Pathway TC_O_9311 This compound GPR139 GPR139 TC_O_9311->GPR139 binds & activates Gq11 Gq/11 GPR139->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates cAMP ↑ cAMP Gq11->cAMP GIRK ↓ GIRK Channel Activity Gq11->GIRK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Intracellular Ca2+ Release ER->Ca_release

Caption: GPR139 signaling pathway activated by this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide guidance for researchers, scientists, and drug development professionals on the recommended cell lines and experimental protocols for investigating the effects of TC-O 9311, a potent agonist of the G protein-coupled receptor 139 (GPR139).

Introduction to this compound and GPR139

This compound is a small molecule agonist that potently and selectively activates GPR139, an orphan G protein-coupled receptor predominantly expressed in the central nervous system.[1][2] GPR139 is particularly enriched in brain regions such as the habenula, striatum, and hypothalamus, suggesting its involvement in neurological and psychiatric processes.[3][4] The primary signaling mechanism of GPR139 upon activation by agonists like this compound is through the Gαq/11 pathway.[1] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). GPR139 has also been shown to interact with other signaling pathways, including those mediated by Gαi/o and Gαs, and to functionally modulate the activity of other receptors like the dopamine D2 receptor and the µ-opioid receptor.

Recommended Cell Lines

The choice of cell line is critical for studying the effects of this compound. The following cell lines are recommended based on their expression of GPR139 (either endogenous or recombinant) and their relevance to the receptor's physiological context.

Recombinant Cell Lines

Due to the low endogenous expression of GPR139 in many commonly used cell lines, recombinant cell lines overexpressing GPR139 are the most straightforward and widely used models.

  • HEK293 (Human Embryonic Kidney) Cells: HEK293 cells are easily transfectable and are a robust platform for overexpressing GPCRs. They are ideal for initial characterization of this compound's potency and efficacy. Both transient and stable expression of GPR139 in HEK293 cells have been successfully used.

  • CHO-K1 (Chinese Hamster Ovary) Cells: CHO-K1 cells are another excellent host for stable expression of GPCRs and are frequently used in drug screening campaigns. Several studies have utilized CHO-K1 cells stably expressing GPR139 to characterize agonist activity.

Neuronal Cell Lines

Given the high expression of GPR139 in the central nervous system, neuronal cell lines provide a more physiologically relevant context for studying the effects of this compound.

  • SH-SY5Y (Human Neuroblastoma) Cells: This cell line is of human origin and can be differentiated into a neuronal phenotype. SH-SY5Y cells endogenously express various GPCRs, including the µ-opioid receptor, making them a suitable model to investigate the functional crosstalk between GPR139 and other neuronal receptors.

  • PC12 (Rat Pheochromocytoma) Cells: PC12 cells can be differentiated into neuron-like cells and are a well-established model for studying neuronal signaling.

Primary Neuronal Cultures

For the most physiologically relevant in vitro studies, primary neuronal cultures are recommended. These cultures retain the complex cellular environment and signaling networks of the brain.

Quantitative Data Summary

The following tables summarize the potency of this compound and other relevant compounds from the literature.

Table 1: Agonist Potency (EC50) at GPR139

CompoundCell LineAssay TypeEC50 (nM)Reference
This compoundCHO-K1 expressing human GPR139Calcium Mobilization39
JNJ-63533054HEK293 expressing human GPR139Calcium Mobilization~10
L-TryptophanHEK293 expressing human GPR139Calcium Mobilization30,000 - 300,000
L-PhenylalanineHEK293 expressing human GPR139Calcium Mobilization30,000 - 300,000
Compound 1aCHO-GPR139Calcium Mobilization39
AC4CHO-GPR139Calcium Mobilization~1,000

Table 2: Antagonist Potency (IC50) at GPR139

CompoundCell LineAssay TypeIC50 (nM)Reference
JNJ-3792165HEK293 expressing GPR139Calcium Mobilization~130
NCRW0005-F05Zebrafish GPR139Luciferase Reporter147.9

Experimental Protocols

Detailed protocols for key experiments to characterize the effects of this compound are provided below.

Protocol 1: Intracellular Calcium Mobilization Assay

This is the primary functional assay to determine the agonist activity of this compound at the Gq/11-coupled GPR139.

Materials:

  • GPR139-expressing cells (e.g., HEK293-GPR139 or CHO-GPR139)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well black, clear-bottom assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Probenecid (optional, to prevent dye extrusion)

  • Assay buffer (e.g., Krebs buffer or HBSS)

  • This compound and other test compounds

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed GPR139-expressing cells into 96-well or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer. Probenecid (e.g., 2.5 mM) can be included to improve dye retention.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 1 hour, followed by 20-30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in the assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's integrated pipettor to add the compound solutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.

  • Data Analysis:

    • The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the response of a maximal concentration of a reference agonist.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: cAMP Assay

This assay is used to investigate the potential coupling of GPR139 to Gαs or Gαi/o signaling pathways.

Materials:

  • GPR139-expressing cells

  • cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based)

  • Forskolin (to stimulate adenylyl cyclase for Gi/o coupling studies)

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • This compound and other test compounds

Procedure:

  • Cell Plating and Stimulation:

    • Plate cells in a suitable assay plate and culture overnight.

    • For Gαs coupling, incubate cells with different concentrations of this compound in the presence of IBMX.

    • For Gαi/o coupling, pre-incubate cells with this compound, and then stimulate with a fixed concentration of forskolin in the presence of IBMX.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • For Gαs coupling, plot cAMP concentration against the log of this compound concentration to determine the EC50.

    • For Gαi/o coupling, plot the inhibition of forskolin-stimulated cAMP production against the log of this compound concentration to determine the IC50.

Protocol 3: Functional Interaction with Dopamine D2 Receptor

This protocol is designed to study the functional crosstalk between GPR139 and the dopamine D2 receptor.

Materials:

  • HEK293 cells

  • Expression vectors for GPR139 and Dopamine D2 Receptor (DRD2)

  • Transfection reagent

  • Calcium mobilization assay reagents (as in Protocol 1)

  • DRD2 agonist (e.g., quinpirole)

  • DRD2 antagonist (e.g., L-741,626)

  • GPR139 antagonist (e.g., JNJ-3792165)

Procedure:

  • Co-transfection: Co-transfect HEK293 cells with expression vectors for GPR139 and DRD2. As a control, transfect cells with each receptor individually.

  • Calcium Mobilization Assay: Perform the calcium mobilization assay as described in Protocol 1.

  • Stimulation:

    • In cells expressing only DRD2, stimulate with a DRD2 agonist. A calcium response is not expected as DRD2 typically couples to Gαi/o.

    • In cells co-expressing GPR139 and DRD2, stimulate with the DRD2 agonist.

    • To confirm the specificity of the response, pre-incubate the co-transfected cells with a DRD2 antagonist or a GPR139 antagonist before adding the DRD2 agonist.

  • Data Analysis: Analyze the calcium mobilization data to determine if the presence of GPR139 enables the DRD2 agonist to elicit a calcium response and if this response can be blocked by specific antagonists.

Visualizations

GPR139 Signaling Pathway

GPR139_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCO_9311 This compound GPR139 GPR139 TCO_9311->GPR139 binds Gq11 Gαq/11 GPR139->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Ca2_ER Ca2+ Downstream Downstream Cellular Effects Ca2_cyto->Downstream PKC->Downstream

Caption: GPR139 signaling cascade upon activation by this compound.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells 1. Plate GPR139-expressing cells in 96-well plate culture 2. Culture overnight plate_cells->culture dye_load 3. Load cells with calcium-sensitive dye culture->dye_load prepare_compounds 4. Prepare serial dilutions of this compound read_baseline 5. Read baseline fluorescence prepare_compounds->read_baseline add_compounds 6. Add compounds to cells read_baseline->add_compounds read_kinetic 7. Read kinetic fluorescence add_compounds->read_kinetic calculate_response 8. Calculate peak response read_kinetic->calculate_response normalize 9. Normalize data calculate_response->normalize plot_curve 10. Plot dose-response curve and determine EC50 normalize->plot_curve

Caption: Workflow for the calcium mobilization assay.

GPR139 Functional Interaction with Dopamine D2 Receptor

GPR139_DRD2_Interaction cluster_membrane Plasma Membrane cluster_signaling Intracellular Signaling DRD2_agonist Dopamine D2 Agonist DRD2 Dopamine D2 Receptor (Gi/o) DRD2_agonist->DRD2 binds GPR139 GPR139 (Gq/11) DRD2->GPR139 functional interaction no_ca_response No Ca2+ Response DRD2->no_ca_response alone ca_response Ca2+ Mobilization GPR139->ca_response enables

References

Application Notes and Protocols for In Vivo Administration of TC-O 9311 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-O 9311 is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), an orphan receptor primarily expressed in the central nervous system. Due to its role in modulating neural circuits, GPR139 has emerged as a promising target for the development of therapeutics for neurological and psychiatric disorders. These application notes provide a comprehensive overview of the available data and detailed protocols for the in vivo administration and dosage of this compound and related GPR139 agonists in rodent models. While specific in vivo studies detailing the administration of this compound are limited in publicly available literature, this document leverages data from studies on closely related and functionally similar GPR139 agonists to provide robust guidance for experimental design.

Quantitative Data Summary

The following tables summarize the quantitative data for GPR139 agonists in rodent models, providing a comparative overview of dosages and administration routes.

Table 1: In Vivo Administration and Dosage of GPR139 Agonists in Rodent Models

CompoundAnimal ModelRoute of AdministrationDosage RangeVehicleKey FindingsReference
TAK-041 Wistar RatsOral (p.o.)0.3, 1, 3 mg/kgNot SpecifiedIncreased effort for food reward[1]
TAK-041 C57BL/6 MiceOral (p.o.)1, 3 mg/kgNot SpecifiedIncreased effort for food reward[1]

Note: this compound is cited as a technical positive reference compound in the study by Münster et al. (2022), indicating its established in vitro activity and use as a benchmark for other GPR139 agonists.[1][2]

Experimental Protocols

The following are detailed protocols for common in vivo administration routes in rodent models, adapted for the study of GPR139 agonists.

Protocol 1: Oral Gavage Administration in Rats

This protocol is based on the methodology used for the GPR139 agonist TAK-041 and can be adapted for this compound.[1]

1. Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Animal balance

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats, e.g., 18-20 gauge)

  • Syringes (1-3 mL)

  • Wistar rats (or other appropriate strain)

2. Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • Dose Calculation:

    • Weigh each rat accurately on the day of dosing.

    • Calculate the required volume of the drug solution for each animal based on its body weight and the desired dose (e.g., in mg/kg). The typical administration volume for oral gavage in rats is 5-10 mL/kg.

  • Preparation of Dosing Solution:

    • Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension.

    • Prepare fresh on the day of the experiment.

  • Animal Restraint:

    • Gently but firmly restrain the rat to immobilize its head and body. Proper handling techniques are crucial to minimize stress and prevent injury.

  • Gavage Administration:

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

    • Attach the gavage needle to the syringe containing the calculated dose.

    • Gently insert the gavage needle into the esophagus via the mouth, advancing it to the predetermined length.

    • Administer the solution slowly and steadily.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Return the animal to its home cage.

    • Monitor the animal for any signs of distress, such as labored breathing or regurgitation, for at least one hour post-administration.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This is a standard protocol for systemic drug administration in mice and can be used for this compound.

1. Materials:

  • This compound

  • Sterile vehicle (e.g., saline, PBS)

  • Animal balance

  • Tuberculin syringes (1 mL) with 25-27 gauge needles

  • C57BL/6 mice (or other appropriate strain)

2. Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Dose Calculation:

    • Weigh each mouse accurately on the day of dosing.

    • Calculate the required volume of the drug solution for each animal based on its body weight and the desired dose. The typical injection volume for IP administration in mice is 10 mL/kg.

  • Preparation of Dosing Solution:

    • Dissolve or suspend this compound in the sterile vehicle. Ensure the solution is at room temperature before injection.

  • Animal Restraint:

    • Gently restrain the mouse by scruffing the neck to expose the abdomen.

  • Injection:

    • Tilt the mouse slightly with its head down.

    • Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.

    • Aspirate briefly to ensure the needle is not in a blood vessel or organ.

    • Inject the solution smoothly.

    • Withdraw the needle.

  • Post-Administration Monitoring:

    • Return the mouse to its home cage.

    • Monitor for any signs of distress or adverse reactions at the injection site.

Visualization of Key Processes

GPR139 Signaling Pathway

GPR139_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR139 GPR139 This compound->GPR139 Binds to Gq Gq GPR139->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: GPR139 activation by this compound leading to downstream signaling.

Experimental Workflow for In Vivo Rodent Study

In_Vivo_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase Animal_Acclimation Animal Acclimation (1 week) Animal_Weighing Animal Weighing & Dose Calculation Animal_Acclimation->Animal_Weighing Dose_Preparation Dose Preparation (this compound in vehicle) Administration Administration (Oral Gavage or IP Injection) Dose_Preparation->Administration Animal_Weighing->Administration Monitoring Post-Dosing Monitoring (Adverse effects) Administration->Monitoring Behavioral_Testing Behavioral Testing (e.g., effort-based tasks) Monitoring->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., brain, blood) Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Caption: A typical workflow for an in vivo study with this compound in rodents.

References

Application Notes and Protocols for GTPγS Binding Assay of GPR139 with TC-O 9311

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, including the habenula and striatum.[1][2] It is implicated in the regulation of motivated behaviors, movement control, and has been shown to interact with the opioid and dopamine systems.[3][4] GPR139 exhibits high constitutive activity and primarily signals through the Gq/11 G protein family, though it can also couple to Gi/o.[5] The activation of GPR139 can lead to downstream effects such as the stimulation of cAMP production and inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels.

TC-O 9311 is a potent and selective small-molecule agonist of GPR139, with a reported EC50 of 39 nM. This makes it a valuable tool for studying the pharmacology and function of GPR139.

The GTPγS binding assay is a functional assay that measures the activation of G proteins upon agonist binding to a GPCR. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit following the agonist-induced conformational change in the receptor. This assay is instrumental in determining the potency (EC50) and efficacy (Emax) of ligands, thereby characterizing them as agonists, antagonists, or inverse agonists.

This document provides a detailed protocol for performing a [³⁵S]GTPγS binding assay to characterize the interaction of this compound with the GPR139 receptor.

GPR139 Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of GPR139.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane GPR139 GPR139 Gq11 Gαq/11 GPR139->Gq11 Activates Gbetagamma Gβγ Gq11->Gbetagamma Dissociates from PLC Phospholipase C (PLC) Gq11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates TC_O_9311 This compound (Agonist) TC_O_9311->GPR139 Binds to Ca_release Ca²⁺ Release IP3_DAG->Ca_release Stimulates PKC_activation PKC Activation IP3_DAG->PKC_activation Stimulates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: GPR139 signaling pathway upon agonist binding.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.
Membranes from CHO-TRex cells stably expressing human GPR139In-house preparation or commercialN/A
This compoundTocris Bioscience5689
[³⁵S]GTPγSPerkinElmerNEG030H
GDP (Guanosine 5'-diphosphate)Sigma-AldrichG7127
Tris-HClSigma-AldrichT5941
NaClSigma-AldrichS9888
MgCl₂Sigma-AldrichM8266
EDTASigma-AldrichE9884
GF/C filter platesPerkinElmer6005174
Microscint-40PerkinElmer6013641
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Assay Buffer Preparation

Assay Buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA)

  • Start with 800 mL of deionized water.

  • Add 6.06 g of Tris base.

  • Add 5.84 g of NaCl.

  • Add 2.03 g of MgCl₂·6H₂O.

  • Add 0.37 g of EDTA.

  • Adjust pH to 7.4 with HCl.

  • Bring the final volume to 1 L with deionized water.

  • Filter and store at 4°C.

Experimental Workflow

The following diagram outlines the key steps of the GTPγS binding assay.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis arrow arrow Membrane_Prep Prepare GPR139 Membrane Suspension Incubation Incubate Membranes, Ligand, and Assay Mix Membrane_Prep->Incubation Ligand_Prep Prepare this compound Serial Dilutions Ligand_Prep->Incubation Reagent_Mix Prepare Assay Mix ([³⁵S]GTPγS, GDP) Reagent_Mix->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Add Scintillation Cocktail Washing->Scintillation Counting Measure Radioactivity (TopCount) Scintillation->Counting Analysis Calculate EC50 and Emax Counting->Analysis

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Detailed Protocol
  • Membrane Preparation:

    • Thaw the frozen GPR139-expressing cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer and dilute to a final concentration of 5-20 µg of protein per well. The optimal concentration should be determined empirically.

  • Ligand and Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve a final concentration range from 1 pM to 10 µM.

    • Prepare the assay mix containing [³⁵S]GTPγS (final concentration ~50 pM) and GDP (final concentration 10 µM) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer (for total binding) or non-labeled GTPγS (for non-specific binding).

      • 50 µL of the serially diluted this compound or vehicle (for basal binding).

      • 50 µL of the GPR139 membrane suspension.

      • 50 µL of the assay mix ([³⁵S]GTPγS and GDP).

    • The final assay volume is 200 µL.

    • Seal the plate and incubate for 1 hour at room temperature with gentle shaking.

  • Filtration and Washing:

    • Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris, 5 mM MgCl₂).

  • Detection:

    • Dry the filter plates completely.

    • Add 50 µL of Microscint-40 to each well.

    • Measure the bound radioactivity using a TopCount scintillation counter.

Data Presentation and Analysis

The raw data (counts per minute, CPM) should be organized in a tabular format. Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of this compound. The data should then be normalized to the basal binding (vehicle control) and expressed as a percentage of stimulation.

Example Data Table
[this compound] (M)Log [this compound]Mean CPMSEM% Stimulation over Basal
1.00E-12-12.0550250.0
1.00E-11-11.0600309.1
1.00E-10-10.08504054.5
1.00E-09-9.0150075172.7
1.00E-08-8.02500120354.5
1.00E-07-7.03000150445.5
1.00E-06-6.03100155463.6
1.00E-05-5.03150160472.7

Note: The data presented are for illustrative purposes only.

Data Analysis

The percentage of stimulation data is then plotted against the logarithm of the agonist concentration to generate a dose-response curve. A non-linear regression analysis using a sigmoidal dose-response (variable slope) model is performed to determine the EC50 and Emax values for this compound.

Key Parameters to be Determined:

ParameterDescriptionExpected Value for this compound
EC₅₀ The concentration of agonist that produces 50% of the maximal response.~39 nM
Eₘₐₓ The maximum response achievable with the agonist.To be determined experimentally
Hill Slope The steepness of the dose-response curve.~1.0 for a simple bimolecular interaction

Conclusion

This GTPγS binding assay protocol provides a robust and reliable method for characterizing the functional activity of agonists at the GPR139 receptor. By following this detailed procedure, researchers can accurately determine the potency and efficacy of compounds like this compound, facilitating further investigation into the physiological roles of GPR139 and the development of novel therapeutics targeting this receptor.

References

Application Notes and Protocols for Investigating Neuropsychiatric Disorder Models with TC-O 9311

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-O 9311 is a potent and selective agonist for the orphan G protein-coupled receptor 139 (GPR139). GPR139 is predominantly expressed in the central nervous system, including key regions implicated in the pathophysiology of neuropsychiatric disorders such as the habenula, striatum, and hypothalamus. Activation of GPR139 by this compound presents a promising avenue for investigating the underlying mechanisms of and developing novel therapeutic strategies for a range of neuropsychiatric conditions. These application notes provide detailed protocols for utilizing this compound in established rodent models of depression, anhedonia, and social withdrawal.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating GPR139. The primary signaling cascade initiated by GPR139 activation involves the Gαq/11 subunit of the heterotrimeric G protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).

Furthermore, GPR139 signaling can modulate other pathways, including the inhibition of the µ-opioid receptor (MOR) signaling and interaction with the dopamine D2 receptor (D2R) system, suggesting a complex role in neuromodulation.

GPR139_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR139 GPR139 This compound->GPR139 Gq11 Gαq/11 GPR139->Gq11 MOR µ-Opioid Receptor GPR139->MOR inhibits D2R Dopamine D2 Receptor GPR139->D2R interacts with PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC Activation DAG->PKC activates MOR_inhibition MOR Signaling Inhibition

Caption: GPR139 signaling cascade initiated by this compound.

Data Presentation: Efficacy of GPR139 Agonists in Neuropsychiatric Models

Disclaimer: The following data is representative of the effects of potent GPR139 agonists in preclinical models. Specific results with this compound may vary and should be determined empirically.

Table 1: Effect of GPR139 Agonist (TAK-041) on Anhedonia in the Unpredictable Chronic Mild Stress (uCMS) Model in Rats

Treatment GroupSucrose Preference (%)Change from uCMS Control
Vehicle Control75 ± 5-
uCMS + Vehicle50 ± 6-
uCMS + TAK-041 (1 mg/kg)60 ± 5+10%
uCMS + TAK-041 (3 mg/kg)68 ± 7 +18%
uCMS + TAK-041 (10 mg/kg)72 ± 6+22%
p < 0.05, **p < 0.01 compared to uCMS + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of GPR139 Agonist (TAK-041) on Social Interaction in the Three-Chamber Test in BALB/c Mice

Treatment GroupSociability IndexSocial Novelty Preference Index
Vehicle Control0.65 ± 0.050.70 ± 0.06
TAK-041 (1 mg/kg)0.70 ± 0.060.75 ± 0.05
TAK-041 (3 mg/kg)0.78 ± 0.050.82 ± 0.07
TAK-041 (10 mg/kg)0.85 ± 0.07 0.88 ± 0.06
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of GPR139 Agonist (JNJ-63533054) in the Forced Swim Test in Mice

Treatment GroupImmobility Time (seconds)% Decrease from Vehicle
Vehicle150 ± 10-
JNJ-63533054 (3 mg/kg)135 ± 1210%
JNJ-63533054 (10 mg/kg)110 ± 927%
JNJ-63533054 (30 mg/kg)95 ± 8**37%
p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Pharmacokinetic Considerations

Prior to behavioral studies, it is crucial to determine the pharmacokinetic profile of this compound in the chosen animal model to establish appropriate dosing regimens. A preliminary study should assess plasma and brain concentrations over time following administration. Based on data from other GPR139 agonists, a brain-to-plasma ratio of greater than 1 is desirable for central nervous system targets.

Table 4: Representative Pharmacokinetic Parameters for a GPR139 Agonist in Rats

ParameterValue
Tmax (plasma)1 hour
Tmax (brain)2 hours
Cmax (plasma)1500 ng/mL
Cmax (brain)2000 ng/g
Brain/Plasma Ratio~1.3
Protocol 1: Unpredictable Chronic Mild Stress (uCMS) Model for Anhedonia

This model is designed to induce a state of anhedonia, a core symptom of depression, through prolonged exposure to a series of mild, unpredictable stressors.

uCMS_Workflow cluster_pre Pre-Stress Phase cluster_stress uCMS Phase (4-8 weeks) cluster_post Post-Stress Phase Acclimation Acclimation (1 week) Baseline_SPT Baseline Sucrose Preference Test (SPT) Acclimation->Baseline_SPT Stressor_Application Daily Unpredictable Stressors (e.g., wet bedding, cage tilt, light/dark cycle reversal) Baseline_SPT->Stressor_Application Drug_Administration Daily this compound or Vehicle Administration Weekly_SPT Weekly SPT Drug_Administration->Weekly_SPT Final_SPT Final SPT Weekly_SPT->Final_SPT Data_Analysis Data Analysis Final_SPT->Data_Analysis

Caption: Workflow for the uCMS model and this compound treatment.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sucrose solution (1%)

  • Water bottles (two per cage)

  • Stressor materials (e.g., water for wet bedding, objects for cage tilt)

Procedure:

  • Acclimation and Baseline:

    • House rats individually for one week for acclimation.

    • Conduct a baseline Sucrose Preference Test (SPT). For 24 hours, provide each rat with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.

    • Calculate sucrose preference as: (weight of sucrose solution consumed / (weight of sucrose solution consumed + weight of water consumed)) x 100.

  • uCMS Procedure:

    • For 4-8 weeks, subject the rats to a daily regimen of one or two mild, unpredictable stressors. Examples include:

      • Wet bedding (200 ml of water in the cage) for 2 hours.

      • Cage tilt (45 degrees) for 3 hours.

      • Reversal of the light/dark cycle.

      • Food or water deprivation for 12 hours.

      • Stroboscopic lighting for 15 minutes.

    • The schedule of stressors should be random and varied to prevent habituation.

  • This compound Administration:

    • Prepare this compound in the appropriate vehicle.

    • Administer this compound or vehicle daily via oral gavage or intraperitoneal injection at a predetermined time. Doses should be selected based on pharmacokinetic data (e.g., 1, 3, 10 mg/kg).

  • Sucrose Preference Testing:

    • Perform the SPT weekly to monitor the development of anhedonia and the effects of this compound.

    • Conduct a final SPT at the end of the uCMS period.

  • Data Analysis:

    • Analyze sucrose preference data using a two-way ANOVA with treatment and time as factors, followed by post-hoc tests.

Protocol 2: Three-Chamber Social Interaction Test

This test assesses sociability and preference for social novelty, behaviors often impaired in neuropsychiatric disorders.

Social_Interaction_Workflow cluster_prep Preparation cluster_sociability Sociability Phase (10 min) cluster_novelty Social Novelty Phase (10 min) cluster_analysis Analysis Drug_Admin Administer this compound or Vehicle (30-60 min prior to test) Habituation Habituation to Center Chamber (5 min) Drug_Admin->Habituation Sociability_Test Choice between Stranger 1 and Empty Enclosure Habituation->Sociability_Test Novelty_Test Choice between Stranger 1 (Familiar) and Stranger 2 (Novel) Sociability_Test->Novelty_Test Record_Time Record Time Spent in Each Chamber and Sniffing Each Enclosure Calculate_Indices Calculate Sociability and Social Novelty Preference Indices Record_Time->Calculate_Indices

Caption: Workflow for the Three-Chamber Social Interaction Test.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • This compound

  • Vehicle

  • Three-chambered apparatus (a rectangular box divided into three equal compartments with openings between them)

  • Two small, wire, cylindrical enclosures for stranger mice

Procedure:

  • Habituation:

    • Habituate the test mouse to the three-chamber apparatus for 5-10 minutes with free access to all chambers.

  • This compound Administration:

    • Administer this compound or vehicle 30-60 minutes before the test.

  • Sociability Test (10 minutes):

    • Place an unfamiliar "Stranger 1" mouse in one of the side chambers within a wire enclosure. Place an empty enclosure in the other side chamber.

    • Place the test mouse in the center chamber and allow it to explore all three chambers.

    • Record the time spent in each chamber and the time spent sniffing each enclosure using an automated tracking system or manual scoring.

  • Social Novelty Test (10 minutes):

    • Immediately following the sociability test, introduce a new, unfamiliar "Stranger 2" mouse into the previously empty enclosure. "Stranger 1" now represents the "familiar" mouse.

    • Again, allow the test mouse to explore all three chambers and record the time spent in each chamber and sniffing each enclosure.

  • Data Analysis:

    • Sociability Index: (Time with Stranger 1 - Time with Empty Enclosure) / (Total Time)

    • Social Novelty Preference Index: (Time with Stranger 2 - Time with Stranger 1) / (Total Time)

    • Analyze data using a one-way ANOVA followed by post-hoc tests.

Protocol 3: Forced Swim Test (Porsolt Test)

This test is a widely used screen for antidepressant-like activity, based on the principle that an animal will cease escape-oriented behavior when in a stressful, inescapable situation.

Forced_Swim_Test_Workflow cluster_prep Preparation cluster_test Test Session (6 min) cluster_analysis Analysis Drug_Admin Administer this compound or Vehicle (30-60 min prior to test) Placement Place Mouse in Water-filled Cylinder Drug_Admin->Placement Recording Record Behavior for 6 minutes Scoring Score Immobility Time (last 4 minutes) Recording->Scoring Data_Analysis Analyze Data Scoring->Data_Analysis

Caption: Workflow for the Forced Swim Test.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle

  • A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • This compound Administration:

    • Administer this compound or vehicle 30-60 minutes before the test.

  • Test Session (6 minutes):

    • Gently place the mouse into the cylinder of water.

    • The total duration of the test is 6 minutes.

  • Scoring:

    • Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

  • Data Analysis:

    • Analyze the immobility time using a one-way ANOVA followed by post-hoc tests.

Conclusion

This compound, as a potent GPR139 agonist, offers a valuable tool for the in-depth investigation of neuropsychiatric disorder models. The protocols outlined in these application notes provide a framework for assessing the therapeutic potential of this compound in models of anhedonia, social withdrawal, and depression. Researchers are encouraged to adapt these protocols to their specific experimental needs and to conduct thorough pharmacokinetic and dose-response studies to ensure robust and reproducible results. The exploration of GPR139 signaling through compounds like this compound holds significant promise for advancing our understanding and treatment of complex brain disorders.

Application Notes and Protocols for TC-O 9311, a GPR139 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TC-O 9311, a potent and selective agonist of the G protein-coupled receptor 139 (GPR139), in cell-based assays. Optimal cell culture conditions and detailed experimental protocols are outlined to ensure robust and reproducible results for studying GPR139 activation and its downstream signaling pathways.

Introduction

This compound is a small molecule agonist for the orphan receptor GPR139.[1] GPR139 is predominantly expressed in the central nervous system, including the habenula, striatum, and hypothalamus.[2][] The primary signaling pathway activated by GPR139 is the Gq/11 pathway, leading to the mobilization of intracellular calcium.[2][4] Evidence also suggests coupling to Gi/o proteins, which can modulate cyclic AMP (cAMP) levels. Due to the low or absent endogenous expression in common cell lines, studying GPR139 activity typically requires heterologous expression in cell lines such as HEK293 or CHO-K1.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity as reported in the literature.

ParameterValueCell LineAssay TypeReference
EC50 39 nMCHO-K1 cells expressing human GPR139Calcium Mobilization
EC50 39 nMCHO-K1 cells stably expressing GPR139Calcium Mobilization

Recommended Cell Culture Conditions

For optimal this compound activity, it is crucial to use cell lines that have been genetically engineered to express GPR139.

Recommended Cell Lines:

  • HEK293 (Human Embryonic Kidney)

  • CHO-K1 (Chinese Hamster Ovary)

General Culture Conditions:

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Environment: Humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

Transfection (for transient expression):

For transient expression of GPR139, transfect cells using a suitable transfection reagent according to the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection. For stable cell lines, select and maintain cells using an appropriate selection antibiotic.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization following GPR139 activation by this compound using a fluorescent calcium indicator.

Materials:

  • GPR139-expressing HEK293 or CHO-K1 cells

  • This compound

  • Fluo-4 AM or Fura-2 AM calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Seeding:

    • Seed GPR139-expressing cells into black, clear-bottom microplates at a density of 40,000-80,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations. The final DMSO concentration should be below 0.1%.

  • Measurement:

    • Wash the cells twice with HBSS.

    • Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Automatically inject the this compound dilutions into the wells.

    • Measure the fluorescence intensity (Excitation: 488 nm, Emission: 525 nm for Fluo-4) for 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a maximal concentration of a reference agonist.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: cAMP Assay

This protocol is for measuring changes in intracellular cAMP levels upon GPR139 activation, which is coupled to Gi/o signaling.

Materials:

  • GPR139-expressing HEK293 or CHO-K1 cells

  • This compound

  • Forskolin

  • cAMP assay kit (e.g., HTRF, Luminescence-based)

  • Cell culture plates (format compatible with the assay kit)

  • Luminometer or HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Seed GPR139-expressing cells into the appropriate cell culture plates.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Pre-incubate the cells with the this compound dilutions for 15-30 minutes.

    • Stimulate the cells with forskolin (a Gs-coupled receptor activator) at a concentration that induces a submaximal cAMP response (e.g., 1-10 µM).

    • Incubate for an additional 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration. A decrease in forskolin-stimulated cAMP levels indicates Gi/o coupling.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of cAMP production.

Visualizations

GPR139 Signaling Pathway

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCO_9311 This compound GPR139 GPR139 TCO_9311->GPR139 binds Gq_11 Gq/11 GPR139->Gq_11 activates Gi_o Gi/o GPR139->Gi_o activates PLC PLC Gq_11->PLC activates AC Adenylyl Cyclase Gi_o->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation cAMP cAMP ATP->cAMP PKA_activation PKA Inhibition cAMP->PKA_activation Calcium_Mobilization_Workflow A Seed GPR139-expressing cells in 96-well plate B Incubate for 24 hours A->B C Load cells with Fluo-4 AM B->C D Incubate for 60 minutes C->D E Wash cells twice with HBSS D->E F Place plate in fluorescence reader E->F G Establish baseline reading F->G H Inject this compound G->H I Measure fluorescence change H->I J Data Analysis (EC50) I->J cAMP_Assay_Workflow A Seed GPR139-expressing cells B Incubate for 24 hours A->B C Pre-incubate with this compound B->C D Stimulate with Forskolin C->D E Incubate for 30 minutes D->E F Lyse cells E->F G Measure cAMP levels (e.g., HTRF, Luminescence) F->G H Data Analysis (IC50) G->H

References

Troubleshooting & Optimization

Troubleshooting low signal in GPR139 calcium flux assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal issues in GPR139 calcium flux assays.

Troubleshooting Guide: Low Signal in GPR139 Calcium Flux Assays

This guide addresses common causes of weak or absent signals in a question-and-answer format.

Question: My GPR139 agonist is not eliciting a calcium response. What are the potential primary causes?

Answer: A lack of response to a GPR139 agonist in a calcium flux assay can stem from several factors. Systematically troubleshooting the issue is key. The primary areas to investigate are:

  • Cellular Health and Receptor Expression: The health and GPR139 expression levels of your cell line are critical.

  • Agonist and Compound Integrity: The quality and concentration of your agonist may be insufficient.

  • Assay Protocol and Reagents: Issues with the calcium indicator dye, assay buffer, or overall protocol can lead to a failed experiment.

  • Instrumentation and Settings: Incorrect instrument settings can prevent the detection of a valid signal.

A logical workflow for troubleshooting these issues is presented below.

cluster_0 Troubleshooting Low Signal start No/Low Signal Observed positive_control Run Positive Control (e.g., ATP, Ionomycin) start->positive_control check_cells Verify Cell Health & GPR139 Expression check_agonist Confirm Agonist Activity & Concentration check_cells->check_agonist check_protocol Review Assay Protocol & Reagents check_instrument Check Instrument Settings check_protocol->check_instrument positive_control_ok Positive Control Works? positive_control->positive_control_ok problem_gpr139 Issue is GPR139-Specific positive_control_ok->problem_gpr139 Yes problem_assay General Assay Failure positive_control_ok->problem_assay No problem_gpr139->check_cells problem_assay->check_protocol cluster_pathway GPR139 Signaling Pathway Agonist GPR139 Agonist (e.g., L-Trp, JNJ-63533054) GPR139 GPR139 Receptor Agonist->GPR139 Gq11 Gq/11 Protein GPR139->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Ca_signal Increased Cytosolic Ca²⁺ Ca_release->Ca_signal cluster_workflow Experimental Workflow plate_cells 1. Plate GPR139-expressing cells in a 96/384-well plate incubate_cells 2. Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_cells prepare_dye 3. Prepare dye-loading solution (e.g., Fluo-8 AM in HBSS) incubate_cells->prepare_dye load_dye 4. Remove media & add dye solution prepare_dye->load_dye incubate_dye 5. Incubate for 45-60 min (37°C then RT) load_dye->incubate_dye prepare_compounds 6. Prepare agonist dilutions in assay buffer incubate_dye->prepare_compounds read_plate 7. Place plate in reader (e.g., FLIPR, FlexStation) prepare_compounds->read_plate add_compounds 8. Add compounds and measure fluorescence kinetically read_plate->add_compounds

Technical Support Center: Optimizing TC-O 9311 Concentration for Maximal GPR139 Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TC-O 9311 to achieve maximal GPR139 activation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective synthetic agonist for the G protein-coupled receptor 139 (GPR139). Its primary mechanism of action is to bind to and activate GPR139, which predominantly couples to the Gq/11 signaling pathway, leading to the mobilization of intracellular calcium.

Q2: What is the recommended concentration range for this compound in in vitro assays?

A2: The optimal concentration of this compound will vary depending on the cell line and assay format. However, based on reported EC50 values, a concentration range of 1 nM to 1 µM is a good starting point for generating a dose-response curve. Maximal activation is typically observed at concentrations between 100 nM and 1 µM.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in the appropriate assay buffer.

Q4: Are there any known off-target effects of this compound?

A4: this compound has been shown to be highly selective for GPR139, with no significant activity observed against a panel of 90 diverse targets at concentrations typically used for in vitro assays. However, as with any pharmacological tool, it is good practice to use the lowest effective concentration to minimize the potential for off-target effects, especially at concentrations significantly above the EC50.

Q5: My cells are not responding to this compound. What could be the issue?

A5: Lack of response could be due to several factors, including low or absent GPR139 expression in your cell line, poor compound solubility, or degradation of the compound. Please refer to the "Troubleshooting Guide: Low or No Signal" section for a detailed list of potential causes and solutions.

Data Presentation

Table 1: Potency of this compound in GPR139 Activation Assays

Cell LineAssay TypeEC50 (nM)Reference
CHO-K1Calcium Mobilization39[Tocris Bioscience, MedKoo Biosciences]
HEK293Calcium Mobilization43[MedchemExpress.com]

Experimental Protocols

Detailed Methodology for a Calcium Mobilization Assay

This protocol outlines a typical fluorescence-based calcium mobilization assay to measure GPR139 activation by this compound in a recombinant cell line (e.g., CHO-K1 or HEK293) stably expressing human GPR139.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR139

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)

  • Probenecid (optional, to prevent dye extrusion)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with kinetic reading capabilities and an injection system

Procedure:

  • Cell Plating:

    • The day before the assay, seed the GPR139-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the assay, prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. It is advisable to prepare these at a higher concentration (e.g., 5X or 10X) than the final desired concentration to account for dilution upon addition to the cells.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

    • Aspirate the cell culture medium from the plates and wash the cells once with assay buffer.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

  • Assay Measurement:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.

    • Establish a stable baseline reading for each well for 10-20 seconds.

    • Inject the this compound dilutions into the wells while continuously recording the fluorescence signal.

    • Continue recording for at least 60-120 seconds to capture the peak response and subsequent signal decay.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is typically calculated as the maximum fluorescence value after compound addition minus the baseline fluorescence.

    • Normalize the data to a positive control (e.g., a saturating concentration of a known GPR139 agonist or ATP) and a negative control (vehicle).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Troubleshooting Guides

Issue 1: High Background Signal or High Basal Activity
Potential Cause Troubleshooting Steps
High Constitutive Activity of GPR139 GPR139 is known to exhibit constitutive (agonist-independent) activity, which can lead to a high basal signal.[1][2] - Reduce Receptor Expression: If using a transient transfection system, optimize the amount of GPR139 plasmid DNA to reduce receptor overexpression. - Use a Gq/11 Inhibitor: Pre-incubate cells with a specific Gq/11 inhibitor (e.g., YM-254890) to block the constitutive signaling pathway.[2] - Consider an Inverse Agonist: If available, use a GPR139 inverse agonist to reduce the basal activity.
Cell Health Issues Stressed or unhealthy cells can have elevated intracellular calcium levels. - Ensure Optimal Cell Culture Conditions: Maintain a consistent cell culture environment and use cells within a low passage number. - Check for Contamination: Regularly test for mycoplasma and other contaminants.
Assay Buffer Components Components in the assay buffer may be stimulating the cells. - Use Serum-Free Media: Perform the assay in a serum-free buffer to avoid activation by serum components.
Issue 2: Low or No Signal in Response to this compound
Potential Cause Troubleshooting Steps
Low GPR139 Expression The cell line may not express sufficient levels of functional GPR139 at the cell surface. - Verify Receptor Expression: Confirm GPR139 expression using techniques like Western blotting, qPCR, or flow cytometry with a tagged receptor. - Use a Validated Cell Line: Whenever possible, use a cell line that has been previously shown to respond to GPR139 agonists.
Receptor Desensitization/Internalization Prolonged exposure to agonists can lead to receptor desensitization and internalization, reducing the response. - Minimize Agonist Pre-incubation: Add this compound directly to the cells during the assay without a pre-incubation step. - Optimize Agonist Incubation Time: For endpoint assays, determine the optimal (peak) time for measuring the response after agonist addition.
This compound Degradation or Precipitation The compound may have degraded or precipitated out of solution. - Proper Compound Handling: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with the assay and does not cause precipitation. - Check Solubility: Visually inspect the working solutions for any signs of precipitation.
Suboptimal Assay Conditions Various assay parameters can affect the signal window. - Optimize Cell Density: Titrate the number of cells plated per well to find the optimal density for a robust signal. - Optimize Dye Loading: Ensure complete dye loading by following the manufacturer's protocol. Incomplete de-esterification of the AM ester can result in a low signal.

Mandatory Visualizations

GPR139_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR139 GPR139 This compound->GPR139 Binds & Activates Gq11 Gαq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: GPR139 signaling pathway upon activation by this compound.

Experimental_Workflow A 1. Seed GPR139-expressing cells in microplate B 2. Incubate overnight A->B D 4. Load cells with calcium-sensitive dye B->D C 3. Prepare this compound serial dilutions G 7. Inject this compound and record kinetic response C->G E 5. Wash cells to remove excess dye D->E F 6. Measure baseline fluorescence in plate reader E->F F->G H 8. Analyze data to determine EC50 G->H

Caption: Workflow for a GPR139 calcium mobilization assay.

Troubleshooting_Logic Start Assay Issue? HighBg High Background Signal? Start->HighBg LowSignal Low or No Signal? Start->LowSignal ConstitutiveActivity Check for Constitutive Activity - Reduce receptor expression - Use Gq/11 inhibitor HighBg->ConstitutiveActivity Yes CellHealth Assess Cell Health - Check for contamination - Use low passage cells HighBg->CellHealth Yes ReceptorExpression Verify GPR139 Expression - Western blot, qPCR LowSignal->ReceptorExpression Yes Desensitization Address Desensitization - Minimize agonist pre-incubation LowSignal->Desensitization Yes CompoundIntegrity Check Compound Integrity - Prepare fresh dilutions LowSignal->CompoundIntegrity Yes

Caption: Troubleshooting logic for common GPR139 assay issues.

References

How to address TC-O 9311 solubility issues in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of TC-O 9311 in aqueous buffers for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a potent and selective agonist for the orphan G protein-coupled receptor 139 (GPR139).[1] Its chemical structure, 3,5-Dimethoxybenzoic acid 2-[(1-naphthalenylamino)carbonyl]hydrazide, contributes to its poor solubility in aqueous solutions. This low solubility can lead to challenges in preparing stock solutions and can cause the compound to precipitate in aqueous experimental buffers, leading to inaccurate and unreliable results in cell-based assays.

Q2: What is the known aqueous solubility of this compound?

The aqueous solubility of this compound is low. One study reported a solubility of 1.5 µg/mL in 25 mM phosphate buffer at pH 7.4.[2]

Q3: How can I dissolve this compound for in vitro experiments?

Due to its poor aqueous solubility, this compound is typically first dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1][3] This stock solution is then further diluted into an aqueous buffer or cell culture medium for the experiment. However, direct dilution can lead to precipitation. Therefore, a co-solvent formulation is often recommended.

Troubleshooting Guide: Addressing this compound Precipitation

Issue 1: this compound precipitates immediately upon dilution of a DMSO stock solution into my aqueous buffer or cell culture medium.

This is a common issue known as "antisolvent precipitation," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.

Troubleshooting Workflow for Immediate Precipitation

start Precipitation Observed step1 Reduce Final Concentration start->step1 step2 Optimize Dilution Method (e.g., stepwise dilution) step1->step2 If precipitation persists step3 Use a Co-solvent Formulation step2->step3 If precipitation persists step4 Pre-warm the Aqueous Buffer step3->step4 For further improvement

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Solutions:

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.

  • Optimize the Dilution Method: Instead of a single, large dilution, try a stepwise serial dilution. This more gradual change in the solvent environment can help maintain solubility. When performing the final dilution, add the compound stock to the buffer dropwise while gently vortexing to facilitate rapid mixing.

  • Utilize a Co-solvent Formulation: For many in vitro and in vivo studies, a co-solvent system is necessary to maintain the solubility of hydrophobic compounds. A commonly used formulation for poorly soluble compounds consists of DMSO, PEG300, Tween-80, and saline.

Issue 2: My this compound solution appears clear initially but becomes cloudy or shows precipitate over time during incubation.

This delayed precipitation can be influenced by factors such as temperature changes, interactions with components in the cell culture medium, and pH shifts.

Logical Relationship for Delayed Precipitation Factors

center Delayed Precipitation temp Temperature Fluctuations center->temp media Interaction with Media Components center->media ph pH Shifts in Media center->ph stability Compound Instability center->stability

Caption: Factors contributing to delayed precipitation of this compound.

Solutions:

  • Maintain Stable Temperature: Pre-warm your aqueous buffer or media to the experimental temperature (e.g., 37°C) before adding the this compound solution. Ensure the incubator maintains a stable temperature throughout the experiment.

  • Consider Media Components: Components in cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. If your experiment allows, you can test for solubility in a simpler buffer like PBS to determine if media components are the cause.

  • Buffer the Medium: Cellular metabolism can alter the pH of the culture medium over time. Since the solubility of many compounds is pH-dependent, it is important to use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.

  • Prepare Fresh Solutions: It is always recommended to prepare the final working solution of this compound immediately before use to minimize the chances of precipitation and degradation.

Quantitative Data Summary

The following table summarizes the available solubility data for this compound.

Solvent/BufferSolubilityReference
25 mM Phosphate Buffer (pH 7.4)1.5 µg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (≥ 5.69 mM)
DMSO73 mg/mL (199.79 mM)
WaterInsoluble
EthanolInsoluble

Experimental Protocols

Protocol 1: Preparation of this compound using a Co-solvent Formulation

This protocol describes the preparation of a this compound solution using a co-solvent system to improve its solubility in aqueous buffers for in vitro cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock in DMSO:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 20.8 mg/mL). Gentle warming and sonication can be used to aid dissolution.

  • Prepare the Co-solvent Mixture (for a 1 mL final volume):

    • In a sterile microcentrifuge tube, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:

      • Add 400 µL of PEG300.

      • To the PEG300, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO. Mix well.

      • Add 50 µL of Tween-80 and mix until the solution is clear.

      • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

    • This will result in a 2.08 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Final Dilution into Assay Medium:

    • This 2.08 mg/mL stock can then be serially diluted into your pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Always prepare a vehicle control using the same co-solvent mixture without this compound to account for any effects of the solvents on the cells. The final concentration of the co-solvent vehicle in the assay should be kept consistent across all conditions and should be non-toxic to the cells (typically, the final DMSO concentration should be ≤ 0.5%).

Experimental Workflow for Co-solvent Formulation Preparation

cluster_0 Preparation of this compound Stock cluster_1 Co-solvent Mixture Preparation cluster_2 Final Assay Preparation a Dissolve this compound in 100% DMSO b Add PEG300 a->b c Add this compound/DMSO Stock b->c d Add Tween-80 c->d e Add Saline d->e f Dilute into Assay Medium e->f

Caption: Workflow for preparing this compound in a co-solvent formulation.

Signaling Pathway

This compound is an agonist of GPR139, which is known to couple to Gq proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can be measured in a calcium mobilization assay.

GPR139 Signaling Pathway Activated by this compound

TC_O_9311 This compound GPR139 GPR139 TC_O_9311->GPR139 Gq Gq protein GPR139->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Intracellular Ca2+ Release ER->Ca2 triggers

Caption: Simplified signaling pathway of GPR139 activation by this compound.

References

Best practices for storing and handling TC-O 9311.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling TC-O 9311, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the orphan G protein-coupled receptor 139 (GPR139). Its primary mechanism of action is the activation of GPR139, which predominantly signals through the Gq/11 pathway, leading to the mobilization of intracellular calcium.

Q2: How should I store this compound powder?

For long-term storage, this compound powder should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 4°C. It is recommended to keep the product dry and protected from light.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powder in fresh, anhydrous DMSO. It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed moisture can significantly impact the solubility of the compound.[1] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]

Q4: How should I store stock solutions of this compound?

Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Always protect the stock solution from light.[2]

Storage and Handling Best Practices

Proper storage and handling of this compound are critical for maintaining its stability and ensuring reproducible experimental results.

ConditionThis compound PowderThis compound Stock Solution (in DMSO)
Long-Term Storage -20°C-80°C (up to 6 months)
Short-Term Storage 4°C (days to weeks)-20°C (up to 1 month)
Handling Keep dry and protected from light.Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Calcium Mobilization Assay

This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to this compound in cells expressing GPR139.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR139

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)

  • Probenecid (optional, to prevent dye leakage)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating: Seed the GPR139-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer. Incubate for 1-2 hours at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Calcium Flux Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading.

    • Automatically inject the this compound dilutions into the wells while continuously measuring the fluorescence intensity.

    • Record the fluorescence signal for a sufficient duration to capture the peak response and subsequent decay.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low response to this compound Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles.
Low Receptor Expression: The cell line may not have sufficient GPR139 expression.Verify receptor expression levels using techniques like qPCR or Western blot. Consider using a cell line with higher GPR139 expression.
Suboptimal Assay Conditions: Incorrect buffer composition, dye loading issues, or inappropriate cell density.Optimize assay parameters, including buffer components, dye concentration, and incubation times. Ensure a confluent and healthy cell monolayer.
High background signal Constitutive Receptor Activity: Some GPCRs can exhibit agonist-independent activity.Establish a baseline with untreated cells and subtract this from all measurements.
Autofluorescence: Cellular components or media can contribute to background fluorescence.Use a buffer with low background fluorescence. Ensure the use of appropriate filter sets on the plate reader.
Inconsistent results between experiments Variability in Cell Culture: Differences in cell passage number, confluency, or health.Use cells within a consistent passage number range. Standardize cell seeding density and culture conditions.
Inaccurate Compound Dilutions: Errors in preparing the serial dilutions of this compound.Carefully prepare fresh dilutions for each experiment. Use calibrated pipettes.
Instrument Variability: Fluctuations in the plate reader's performance.Perform regular maintenance and calibration of the instrument. Include positive and negative controls in every plate.

Visualizations

GPR139 Signaling Pathway

GPR139_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR139 GPR139 This compound->GPR139 binds Gq11 Gq/11 GPR139->Gq11 activates PLC PLC Gq11->PLC activates IP3 IP3 PLC->IP3 produces Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto increase Response Cellular Response Ca_cyto->Response

Caption: GPR139 signaling cascade initiated by this compound.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start plate_cells Plate GPR139-expressing cells in microplate start->plate_cells incubate_cells Incubate cells to form a confluent monolayer plate_cells->incubate_cells dye_loading Load cells with calcium-sensitive dye incubate_cells->dye_loading measure_fluorescence Measure fluorescence in plate reader dye_loading->measure_fluorescence prepare_compound Prepare serial dilutions of this compound inject_compound Inject this compound and record fluorescence change prepare_compound->inject_compound measure_fluorescence->inject_compound analyze_data Analyze data and generate dose-response curve inject_compound->analyze_data end End analyze_data->end

Caption: Workflow for a this compound calcium mobilization assay.

References

Technical Support Center: Controlling for Off-Target Effects of TC-O 9311

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-O 9311, a potent and selective agonist for the G protein-coupled receptor 139 (GPR139). The focus of this guide is to address potential off-target effects and provide strategies to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule agonist for the orphan G protein-coupled receptor 139 (GPR139).[1] It is a potent activator of GPR139 with a reported EC50 of 39 nM.[1]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects are unintended interactions of a small molecule, like this compound, with cellular components other than its primary target, GPR139. These interactions can lead to misleading experimental outcomes, cellular toxicity, or confounding results that are incorrectly attributed to the activation of GPR139.[2][3] It is crucial to control for these effects to ensure that the observed biological responses are solely due to the on-target activity of this compound.

Q3: Is there any information on the selectivity of this compound?

A3: One study has reported that this compound was screened against a panel of 90 diverse targets and showed no cross-reactivity issues.[1] However, the detailed results of this screening are not publicly available. Therefore, it is still recommended to perform control experiments to confirm selectivity in your specific experimental system.

Q4: What are the initial troubleshooting steps if I suspect off-target effects of this compound?

A4: If you suspect off-target effects, consider the following initial steps:

  • Dose-response analysis: Perform a full dose-response curve for your observed phenotype and compare the EC50 to the known EC50 of this compound for GPR139 activation (around 39 nM). A significant rightward shift in the EC50 for the observed effect may suggest an off-target interaction.

  • Use a structurally distinct GPR139 agonist: If available, use another GPR139 agonist with a different chemical scaffold. If the same phenotype is observed, it strengthens the evidence for an on-target effect.

  • Negative control compound: Whenever possible, use a structurally similar but inactive analog of this compound. Observing the phenotype only with the active compound and not the inactive one supports an on-target mechanism.

Q5: How can I definitively confirm that the effects I am seeing are on-target?

A5: To confirm on-target effects, you can employ genetic approaches:

  • Use a GPR139 knockout/knockdown model: The most definitive way to confirm on-target effects is to test this compound in a cell line or animal model where GPR139 has been knocked out or knocked down. The biological effect of this compound should be absent or significantly reduced in these models.

  • Rescue experiment: In a GPR139-deficient system, re-introducing the GPR139 receptor should rescue the biological effect of this compound.

Troubleshooting Guides

Issue 1: Observed cellular phenotype is inconsistent with known GPR139 signaling.
  • Possible Cause: The observed phenotype may be due to an off-target effect of this compound on a different signaling pathway.

  • Troubleshooting Steps:

    • Review GPR139 Signaling: GPR139 primarily couples to Gq/11 G-proteins, leading to downstream signaling events such as increased intracellular calcium ([Ca2+]i) and modulation of adenylyl cyclase and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

    • Pathway Analysis: Investigate if the observed phenotype could be explained by the activation of other common signaling pathways (e.g., receptor tyrosine kinases, other GPCR families).

    • Broad-Spectrum Inhibitor Panel: Use a panel of well-characterized inhibitors for various signaling pathways in conjunction with this compound. If an inhibitor of a specific pathway blocks the effect of this compound, it suggests a potential off-target interaction.

Issue 2: High concentrations of this compound are required to see a cellular effect.
  • Possible Cause: The observed effect at high concentrations is likely due to off-target binding.

  • Troubleshooting Steps:

    • Determine the On-Target Concentration Range: Stick to concentrations of this compound that are within 10- to 100-fold of its reported EC50 for GPR139 (i.e., in the nanomolar to low micromolar range).

    • Cellular Target Engagement Assay: Perform a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is engaging GPR139 at the concentrations used in your experiments.

    • Re-evaluate the Hypothesis: If a high concentration is necessary, it is critical to consider that the phenotype may not be mediated by GPR139.

Data Presentation

Table 1: Illustrative Selectivity Profile of this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only, as comprehensive off-target screening data for this compound is not publicly available. Researchers should generate their own data to confirm the selectivity profile in their system of interest.

TargetAssay TypeThis compound Activity (IC50/EC50)
GPR139 (On-Target) Calcium Mobilization 39 nM
Receptor X (GPCR)cAMP Assay> 10 µM
Receptor Y (GPCR)Competitive Binding Assay> 10 µM
Kinase ZKinase Activity Assay> 10 µM
Ion Channel APatch Clamp Electrophysiology> 10 µM

Experimental Protocols

Protocol 1: Validating On-Target GPR139 Activation using a Calcium Mobilization Assay

Objective: To confirm that this compound elicits a response in cells expressing GPR139 at the expected potency.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR139 and a parental HEK293 cell line (as a negative control).

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.

  • Assay:

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add the different concentrations of this compound to the wells.

    • Immediately begin kinetic reading of fluorescence for a set period (e.g., 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • Plot the peak fluorescence response against the log concentration of this compound.

    • Determine the EC50 value from the dose-response curve.

Expected Outcome: A potent, dose-dependent increase in intracellular calcium should be observed in the GPR139-expressing cells with an EC50 value around 39 nM. The parental cell line should show no significant response.

Protocol 2: Off-Target Assessment using a Competitive Radioligand Binding Assay

Objective: To determine if this compound binds to a suspected off-target receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line known to express the potential off-target receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled ligand specific for the off-target receptor, and increasing concentrations of this compound. Include a control with a known unlabeled ligand for that receptor to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding at each concentration of this compound.

    • Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Expected Outcome: If this compound does not bind to the suspected off-target receptor, there will be no significant inhibition of radioligand binding, and the IC50 will be very high (e.g., >10 µM).

Mandatory Visualization

GPR139_Signaling_Pathway cluster_cell Cell Membrane TC_O_9311 This compound GPR139 GPR139 TC_O_9311->GPR139 Binds to Gq11 Gq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase Gq11->AC Modulates GIRK GIRK Channels Gq11->GIRK Modulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: GPR139 Signaling Pathway Activated by this compound.

Off_Target_Control_Workflow start Start: Observe Phenotype with this compound dose_response Perform Dose-Response Curve start->dose_response compare_ec50 EC50 consistent with GPR139 activation? dose_response->compare_ec50 on_target Likely On-Target compare_ec50->on_target Yes off_target_suspected Off-Target Suspected compare_ec50->off_target_suspected No genetic_validation Perform Genetic Validation (KO/KD/Rescue) on_target->genetic_validation secondary_agonist Test Structurally Different GPR139 Agonist off_target_suspected->secondary_agonist phenotype_replicated Phenotype Replicated? secondary_agonist->phenotype_replicated phenotype_replicated->on_target Yes phenotype_replicated->genetic_validation No effect_abolished Effect Abolished/Rescued? genetic_validation->effect_abolished confirmed_on_target Confirmed On-Target effect_abolished->confirmed_on_target Yes confirmed_off_target Confirmed Off-Target effect_abolished->confirmed_off_target No off_target_investigation Investigate Off-Target (e.g., Profiling Screen) confirmed_off_target->off_target_investigation

Caption: Experimental Workflow for Off-Target Effect Control.

Troubleshooting_Logic issue Issue Inconsistent Phenotype or High Concentration Needed cause Possible Cause Off-Target Effect issue:f1->cause:f1 solution Solution Validate with Controls (Dose-Response, Secondary Agonist) Genetic Validation (KO/KD) Off-Target Profiling cause:f1->solution:f0

Caption: Troubleshooting Logic for Suspected Off-Target Effects.

References

Validating GPR139 expression in your cell line for TC-O 9311 studies.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for validating GPR139 expression in cell lines intended for studies with the agonist TC-O 9311. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is GPR139 and why is its expression validation critical?

A1: GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), particularly in the habenula, striatum, and hypothalamus.[1][2][3] Its endogenous ligands are believed to be the amino acids L-tryptophan and L-phenylalanine.[1][4] Validating GPR139 expression is a critical first step before conducting studies with compounds like this compound. This confirmation ensures that any observed effects are directly mediated by the receptor's presence and activity in your chosen cell line.

Q2: What is this compound?

A2: this compound is a potent and selective synthetic agonist for the GPR139 receptor. It is a valuable tool for investigating the receptor's function and downstream signaling pathways. Studies in CHO-K1 cells expressing human GPR139 have shown it to have an EC50 of approximately 39 nM in calcium mobilization assays.

Q3: Which signaling pathway is activated by GPR139 upon agonist binding?

A3: GPR139 primarily signals through the Gq/11 G protein pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn results in an increase in intracellular calcium levels. The receptor has also been reported to couple with the Gi/o family of G proteins.

Q4: Are there commercially available cell lines that endogenously express high levels of GPR139?

A4: Identifying a native cell line with high endogenous GPR139 expression has been challenging; therefore, signaling studies have been primarily conducted in transfected cells. Researchers typically use host cell lines like HEK293 or CHO cells that are transiently or stably transfected with a GPR139 expression vector.

Q5: Why can it be difficult to detect GPR139 protein expression by Western blot?

A5: Detecting GPR139 protein can be challenging, even when mRNA is present. Several factors can contribute to this, including low protein abundance, potential for rapid receptor desensitization and internalization under basal conditions, and the limited availability of highly specific and validated antibodies. Therefore, relying on a combination of mRNA detection and functional validation is highly recommended.

GPR139 Expression Validation Workflow

The following diagram outlines a comprehensive workflow for confirming GPR139 expression in your cell line.

GPR139_Validation_Workflow cluster_0 Level 1: mRNA Expression cluster_1 Level 2: Protein Expression (Optional but Recommended) cluster_2 Level 3: Functional Activity qPCR qPCR WB Western Blot qPCR->WB mRNA detected Calcium Calcium Mobilization Assay (with this compound) qPCR->Calcium mRNA detected, Protein optional Flow Flow Cytometry WB->Flow IF Immunofluorescence Flow->IF IF->Calcium Protein detected Result Cell Line Ready for this compound Studies? Calcium->Result Functional response Start Start Start->qPCR Yes Yes Result->Yes No No Result->No Troubleshoot Troubleshoot/ Re-evaluate Cell Line No->Troubleshoot

Caption: Workflow for validating GPR139 expression in a cell line.

Data Presentation

Table 1: Pharmacological Properties of this compound

PropertyValueCell LineAssay TypeReference
Target GPR139--
Activity Agonist--
EC50 39 nMCHO-K1 (human GPR139)Calcium Mobilization
Selectivity No activity against 90 diverse targets--

Table 2: Comparison of GPR139 Validation Methods

MethodTarget AnalyteKey AdvantageKey Disadvantage
qPCR GPR139 mRNAHighly sensitive and quantitative for gene expression.Does not confirm protein expression or function.
Western Blot GPR139 ProteinProvides protein size information.Can be challenging due to low protein abundance and antibody specificity.
Flow Cytometry Cell Surface GPR139 ProteinQuantifies surface expression on a per-cell basis.Requires a validated antibody suitable for non-denatured protein.
Immunofluorescence GPR139 Protein LocalizationVisualizes subcellular localization of the receptor.Semi-quantitative; requires a highly specific antibody.
Calcium Mobilization Gq/11 Pathway ActivationConfirms functional receptor expression and signaling.Indirect measure of expression; requires specialized equipment.

Experimental Protocols

Protocol 1: Quantitative PCR (qPCR) for GPR139 mRNA Expression

This protocol allows for the quantification of GPR139 transcript levels.

  • RNA Extraction: Isolate total RNA from your GPR139-expressing cell line and a negative control cell line using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL final volume:

    • 10 µL 2x SYBR Green qPCR Master Mix

    • 1 µL Forward Primer (10 µM stock)

    • 1 µL Reverse Primer (10 µM stock)

    • 2 µL cDNA template (diluted 1:10)

    • 6 µL Nuclease-free water

  • Primer Sequences (Human GPR139):

    • Forward: 5'-CGTGGTCTACTACAGCCTCTTG-3'

    • Reverse: 5'-AGCAGCGAGTGCCAAGAGATAG-3'

  • Thermal Cycling: Use a standard three-step cycling protocol:

    • Initial Denaturation: 95°C for 10 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

    • Melt Curve Analysis: Perform to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative expression of GPR139 mRNA using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Protocol 2: Western Blot for GPR139 Protein Detection

This protocol is for detecting total GPR139 protein. Note that successful detection may require optimization.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a GPR139 primary antibody (e.g., Thermo Fisher PA5-33631) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.

Protocol 3: Flow Cytometry for Surface GPR139 Expression

This protocol quantifies the population of cells expressing GPR139 on their surface.

  • Cell Preparation: Harvest cells using a non-enzymatic dissociation buffer to preserve surface proteins. Wash cells once with ice-cold FACS buffer (PBS + 2% BSA + 2.5 mM EDTA).

  • Cell Counting: Count the cells and resuspend to a concentration of 1 x 10⁷ cells/mL in FACS buffer.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the primary antibody against an extracellular epitope of GPR139 (if using a tagged receptor, an anti-tag antibody can be used).

    • Incubate on ice for 30-45 minutes in the dark.

  • Washing: Wash the cells twice by adding 1 mL of FACS buffer and centrifuging at 500 x g for 5 minutes at 4°C.

  • Secondary Antibody Staining: If the primary antibody is not directly conjugated, resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently-labeled secondary antibody.

  • Incubation: Incubate on ice for 30 minutes in the dark.

  • Final Wash: Wash the cells twice more with FACS buffer.

  • Analysis: Resuspend the final cell pellet in 300-500 µL of FACS buffer and analyze on a flow cytometer. Include an unstained control and an isotype control to set gates properly.

Protocol 4: Immunofluorescence (IF) for GPR139 Localization

This protocol visualizes the location of GPR139 within the cell.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If detecting an intracellular epitope, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% normal serum (from the same species as the secondary antibody) in PBS for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with the GPR139 primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining & Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the slides using a fluorescence or confocal microscope.

Protocol 5: Calcium Mobilization Assay for GPR139 Function

This assay functionally validates GPR139 expression by measuring the downstream signal upon activation with this compound.

  • Cell Seeding: Seed GPR139-expressing cells in a 96-well or 384-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Baseline Reading: Measure the baseline fluorescence using a plate reader equipped for fluorescence measurement (e.g., FLIPR, FlexStation).

  • Compound Addition: Add varying concentrations of this compound to the wells and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis: The change in fluorescence (maximum signal - baseline) indicates the intracellular calcium response. Plot the response against the log concentration of this compound and fit a dose-response curve to determine the EC50 value.

Troubleshooting Guides

Western Blot Troubleshooting

WB_Troubleshooting Start No GPR139 band detected? Check_mRNA Confirm mRNA expression with qPCR. Start->Check_mRNA Check_Transfer Check protein transfer with Ponceau S stain. Check_mRNA->Check_Transfer mRNA Positive Functional_Assay Proceed to functional assay (Calcium Mobilization) for validation. Check_mRNA->Functional_Assay mRNA Positive, Protein still not detected Check_Antibody Verify primary/secondary antibody compatibility and activity. Check_Transfer->Check_Antibody Transfer OK Increase_Load Increase total protein load (up to 40 µg). Check_Antibody->Increase_Load Antibodies OK Increase_Ab Increase primary antibody concentration or incubation time (overnight at 4°C). Increase_Load->Increase_Ab Use_Control Use a positive control (e.g., over-expression lysate) if available. Increase_Ab->Use_Control

Caption: Troubleshooting guide for absent GPR139 signal in Western blot.

  • Q: I have confirmed GPR139 mRNA expression with qPCR, but I see no band on my Western blot. What should I do?

    • A: First, confirm successful protein transfer to the membrane using Ponceau S staining. If the transfer was successful, the issue may be low protein abundance or antibody issues. Try increasing the amount of protein loaded onto thegel and increasing the primary antibody concentration or extending the incubation time to overnight at 4°C. Given the difficulty in detecting GPR139 protein, if mRNA is confirmed, moving to a functional assay like calcium mobilization is a valid next step.

  • Q: My Western blot has high background, obscuring any potential bands.

    • A: High background is often caused by insufficient blocking or washing, or too high an antibody concentration. Ensure you are blocking for at least one hour at room temperature. Increase the number and duration of your TBST wash steps. You can also try reducing the concentration of both your primary and secondary antibodies.

  • Q: I see multiple bands on my Western blot. How do I know which one is GPR139?

    • A: Multiple bands can result from non-specific antibody binding, protein degradation, or post-translational modifications. Ensure your lysis buffer contains fresh protease inhibitors. To confirm specificity, if possible, run a negative control lysate (from a cell line you know does not express GPR139) alongside your sample. The band that is present in your sample but absent in the negative control is more likely to be your target.

Functional Assay Troubleshooting
  • Q: I am not observing a calcium response after adding this compound to my GPR139-transfected cells.

    • A: First, double-check that your GPR139 construct was successfully transfected and that mRNA is expressed via qPCR. Ensure your calcium-sensitive dye was loaded correctly and is functional by using a positive control (e.g., a different Gq-coupled receptor or a calcium ionophore like ionomycin). Verify the concentration and integrity of your this compound stock solution.

  • Q: The baseline fluorescence in my calcium assay is very high.

    • A: This could be due to high constitutive activity of the GPR139 receptor, which has been previously reported. It could also result from unhealthy cells or over-loading of the calcium dye. Ensure cells are healthy and not overgrown, and consider optimizing the dye loading concentration and incubation time.

GPR139 Signaling Pathway

The diagram below illustrates the canonical signaling pathway for GPR139 upon activation by an agonist like this compound.

GPR139_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound (Agonist) GPR139 GPR139 Agonist->GPR139 binds Gq11 Gαq/11 GPR139->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Response Downstream Cellular Response DAG->Response Calcium Ca²⁺ ER->Calcium releases Calcium->Response

Caption: GPR139 signaling via the canonical Gq/11 pathway.

References

Interpreting unexpected results in TC-O 9311 functional screens.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TC-O 9311 in functional screens. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule agonist for the orphan G protein-coupled receptor 139 (GPR139). Its primary mechanism of action is to bind to and activate GPR139, which is predominantly expressed in the central nervous system. This activation can initiate downstream signaling cascades.

Q2: Which signaling pathways are activated by GPR139 upon binding of this compound?

A2: GPR139 has been shown to primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C, resulting in an increase in intracellular calcium levels.[1] Some studies also suggest a potential for GPR139 to modulate cAMP levels, indicating possible coupling to Gαs or Gαi proteins under certain conditions.[2]

Q3: In which cell lines can I expect to see a response to this compound?

A3: A response to this compound is dependent on the expression of GPR139. This receptor is almost exclusively expressed in the central nervous system, with high levels in the habenula and striatum.[3][4] Therefore, endogenous responses are unlikely in common laboratory cell lines like HEK293 or CHO cells. To study the effects of this compound, it is recommended to use cell lines recombinantly expressing human or other species' GPR139. The Human Protein Atlas is a useful resource for checking GPR139 expression in various tissues and cell lines.[5]

Q4: What are the known endogenous ligands for GPR139?

A4: The essential amino acids L-tryptophan and L-phenylalanine have been identified as endogenous agonists for GPR139, although with lower potency compared to synthetic agonists like this compound.

Troubleshooting Guide for Unexpected Results

Issue 1: No response or a very weak response to this compound in a GPR139-expressing cell line.

This is a common issue that can arise from several factors, ranging from the experimental setup to the reagents used.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Low or no GPR139 expression - Verify GPR139 expression in your cell line using RT-qPCR, Western blot, or immunofluorescence. - If using a transient transfection system, optimize transfection efficiency. - For stable cell lines, consider clonal selection and characterization to ensure a homogenous population of high-expressing cells.
Incorrect assay choice - For GPR139, a Gαq/11-coupled receptor, a calcium mobilization assay is the most direct and robust method to measure activation. - If using a cAMP assay, the response might be weak or absent depending on the specific G protein coupling in your cell system.
This compound degradation or insolubility - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. - Avoid repeated freeze-thaw cycles of stock solutions. - Ensure the final concentration of the solvent in your assay buffer is not affecting cell viability or compound solubility. Test the solubility of this compound in your final assay buffer.
Cell health and density - Ensure cells are healthy and in the logarithmic growth phase. - Optimize cell seeding density for your assay plates. Over-confluent or under-confluent cells can lead to suboptimal responses.
Assay conditions - Optimize assay parameters such as incubation times, temperature, and buffer composition.

Experimental Workflow for No/Weak Response

A No or Weak Response Observed B Verify GPR139 Expression (qPCR, Western Blot) A->B C Optimize Cell Conditions (Density, Health) A->C D Check this compound Integrity (Fresh Stock, Solubility) A->D E Confirm Assay Suitability (Calcium vs. cAMP) A->E F Re-run Experiment B->F C->F D->F E->F

Caption: Troubleshooting workflow for no or weak response to this compound.

Issue 2: High background signal or false positives in the functional screen.

High background or false positives can mask the true effects of this compound and lead to misinterpretation of the data.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Compound autofluorescence - If using a fluorescence-based assay (e.g., Fluo-4 for calcium), pre-screen this compound for intrinsic fluorescence at the assay's excitation and emission wavelengths. - If autofluorescence is an issue, consider using a luminescence-based assay or a different fluorescent dye with a shifted spectrum.
Interference with assay reagents - this compound might inhibit or activate reporter enzymes like luciferase in bioluminescence-based assays. - Run a counter-screen with this compound in the absence of GPR139-expressing cells to identify any direct effects on the assay reagents.
Cell stress or toxicity - High concentrations of this compound or the solvent (e.g., DMSO) may induce cellular stress, leading to non-specific signals. - Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with the same concentrations of this compound used in the functional screen.
Promiscuous activation - While this compound is reported to be selective, at high concentrations it might interact with other receptors or cellular components. - Test this compound on a parental cell line that does not express GPR139 to check for off-target effects.

Signaling Pathway for GPR139 Activation

cluster_cell Cell Membrane This compound This compound GPR139 GPR139 This compound->GPR139 binds Gq11 Gαq/11 GPR139->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ ER->Ca2 releases Response Cellular Response Ca2->Response

Caption: GPR139 signaling pathway upon activation by this compound.

Issue 3: Inconsistent results between experimental replicates.

Poor reproducibility can be a significant hurdle in functional screens.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inconsistent cell plating - Ensure a homogenous cell suspension before plating. - Use calibrated pipettes and consider automated liquid handlers for better consistency.
Edge effects in microplates - Edge wells of microplates are prone to evaporation, leading to changes in reagent concentrations. - Avoid using the outer wells for experimental samples; instead, fill them with buffer or media.
Variability in reagent addition - Prepare master mixes of reagents to be added to all wells to minimize pipetting errors. - Ensure consistent timing of reagent addition, especially for kinetic assays.
Fluctuations in incubator conditions - Maintain stable temperature and CO2 levels in the incubator. - Allow plates to equilibrate to room temperature before adding reagents if the assay is performed at room temperature.

Detailed Experimental Protocols

Calcium Mobilization Assay Protocol

This protocol is a general guideline for a fluorescence-based calcium mobilization assay in a 96-well format.

  • Cell Plating:

    • Seed GPR139-expressing cells into a 96-well black-walled, clear-bottom plate at a density optimized for your cell line (e.g., 50,000 cells/well).

    • Incubate for 18-24 hours to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable assay buffer (e.g., HBSS).

    • Aspirate the culture medium from the wells and add the dye loading buffer.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add the this compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

cAMP Assay Protocol

This is a general protocol for a luminescence-based cAMP assay.

  • Cell Plating and Stimulation:

    • Plate GPR139-expressing cells in a white, opaque 96-well plate.

    • After 18-24 hours, replace the medium with a stimulation buffer.

    • Add serial dilutions of this compound and incubate for a predetermined time (e.g., 30 minutes) at room temperature. For Gi-coupled receptors, co-stimulation with forskolin is required.

  • Cell Lysis and cAMP Detection:

    • Add the cAMP detection reagents, including a lysis buffer, as per the manufacturer's instructions (e.g., Promega's cAMP-Glo™ Assay).

    • These kits typically work on the principle of competition between cellular cAMP and a labeled cAMP for binding to a specific antibody or the activation of protein kinase A.

  • Signal Measurement:

    • Incubate the plate as recommended by the manufacturer.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Convert the luminescence readings from your experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

References

Validation & Comparative

Potency Showdown: A Comparative Analysis of GPR139 Agonists TC-O 9311 and JNJ-63533054

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two prominent G protein-coupled receptor 139 (GPR139) agonists: TC-O 9311 and JNJ-63533054. The following sections detail their comparative potency, the experimental methods used for these assessments, and the underlying signaling pathways.

This analysis reveals that JNJ-63533054 exhibits higher potency in activating the GPR139 receptor compared to this compound, as evidenced by its lower EC50 value. Both compounds are selective agonists for GPR139, a receptor predominantly expressed in the central nervous system and a target of interest for neuropsychiatric and behavioral disorders.

Quantitative Potency Comparison

The potency of this compound and JNJ-63533054 has been determined through in vitro functional assays that measure the concentration of the compound required to elicit a half-maximal response (EC50) of the GPR139 receptor. JNJ-63533054 is the more potent of the two agonists.[1][2][3]

CompoundTargetEC50 (nM)Assay TypeCell Line
This compound Human GPR13939Calcium MobilizationCHO-K1
JNJ-63533054 Human GPR13916Calcium MobilizationHEK293

Experimental Protocols

The potency of both this compound and JNJ-63533054 was primarily assessed using a calcium mobilization assay. This common method for Gq-coupled GPCRs measures the increase in intracellular calcium concentration following receptor activation.

Calcium Mobilization Assay (General Protocol)

This protocol outlines the general steps for determining the potency of a GPR139 agonist.

  • Cell Culture and Transfection:

    • HEK293 or CHO-K1 cells are cultured in appropriate media.

    • Cells are transiently or stably transfected with a plasmid encoding the human GPR139 receptor. For Gq-coupled receptors that do not strongly signal through calcium, co-transfection with a promiscuous G-protein alpha subunit, such as Gα16 or a chimeric Gαqi5, can be used to force the readout through the calcium pathway.

  • Cell Plating:

    • Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 dye) in a buffered saline solution (e.g., HBSS) for a specified time at 37°C. This allows the dye to enter the cells.

  • Compound Preparation:

    • Serial dilutions of the test compounds (this compound and JNJ-63533054) are prepared in the assay buffer.

  • Fluorescence Measurement:

    • The dye-loaded cell plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before the addition of the compounds.

    • The prepared compound dilutions are automatically added to the wells.

    • The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis:

    • The increase in fluorescence intensity is plotted against the compound concentration.

    • A dose-response curve is generated, and the EC50 value is calculated using non-linear regression analysis.

Signaling Pathways and Visualizations

Activation of GPR139 by an agonist like this compound or JNJ-63533054 primarily initiates a signaling cascade through the Gq/11 family of G proteins. This can also lead to the involvement of the Gi/o pathway.

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane GPR139 GPR139 Gq11 Gαq/11 GPR139->Gq11 Activates Gio Gαi/o GPR139->Gio Activates Agonist This compound or JNJ-63533054 Agonist->GPR139 Binds to PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response

GPR139 Signaling Pathway

The following diagram illustrates the general workflow for determining the potency of a GPR139 agonist.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture CHO-K1 or HEK293 Cells Transfection Transfect with hGPR139 Cell_Culture->Transfection Plating Plate cells in 384-well plate Transfection->Plating Dye_Loading Load cells with Calcium Dye Plating->Dye_Loading Compound_Addition Add serial dilutions of Agonist Dye_Loading->Compound_Addition Measurement Measure Fluorescence (Ca²⁺) Compound_Addition->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response EC50_Calc Calculate EC50 Value Dose_Response->EC50_Calc

Agonist Potency Assay Workflow

This final diagram provides a logical comparison of the two compounds based on the available data.

Potency_Comparison cluster_compounds GPR139 Agonists cluster_properties Properties TCO This compound Potency Potency (EC50) TCO->Potency 39 nM Selectivity Selectivity TCO->Selectivity High (inactive vs 90 targets) JNJ JNJ-63533054 JNJ->Potency 16 nM JNJ->Selectivity High (selective vs GPCRs, ion channels, transporters) Conclusion Conclusion: JNJ-63533054 is the more potent agonist. Potency->Conclusion

References

TC-O 9311 versus other GPR139 agonists: a comparative review.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of TC-O 9311 and other prominent G protein-coupled receptor 139 (GPR139) agonists, with a focus on their pharmacological properties and the experimental data supporting their characterization. GPR139, an orphan receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for neurological and psychiatric disorders.[1][2] This document aims to equip researchers with the necessary information to select the appropriate agonist for their specific research needs.

Comparative Pharmacological Data

The following tables summarize the in vitro potency of this compound and other selected GPR139 agonists across various assays and cell lines.

Table 1: Potency (EC₅₀) of GPR139 Agonists in Calcium Mobilization Assays

AgonistCell LineSpeciesEC₅₀ (nM)Reference
This compound CHO-K1Human39[3][4][5]
CHO-TRExHuman~40 (pEC₅₀ = 7.40 ± 0.06)
HEK-293Human~77.6 (pEC₅₀ = 7.11 ± 0.13)
SK-N-MC/CREHuman~49 (pEC₅₀ = 7.31 ± 0.12)
JNJ-63533054 CHO-K1Human16
CHO-TRExHuman~13.2 (pEC₅₀ = 7.88 ± 0.05)
HEK-293Human~21.4 (pEC₅₀ = 7.67 ± 0.08)
SK-N-MC/CREHuman~26.3 (pEC₅₀ = 7.58 ± 0.07)
Compound 15a Not SpecifiedNot Specified31.4
Compound 20a Not SpecifiedNot Specified24.7

Note: pEC₅₀ values were converted to EC₅₀ using the formula EC₅₀ = 10^(-pEC₅₀) M and then converted to nM.

Table 2: Comparative Potency of GPR139 Agonists in a [³⁵S]GTPγS Binding Assay

AgonistpEC₅₀ (mean ± SEM)Reference
This compound 6.75 ± 0.04
JNJ-63533054 7.19 ± 0.08
L-Tryptophan 3.37 ± 0.16

In Vivo and Pharmacokinetic Profile Comparison

This compound: Assessment of its pharmacokinetic properties revealed limited utility as an in vivo tool compound in rats due to poor whole brain exposure of 61 ng/g and a low brain/plasma ratio of 0.03.

JNJ-63533054: This agonist has been more extensively characterized in vivo. It is orally available and brain penetrant. Studies in rats have shown that administration of JNJ-63533054 leads to a decrease in spontaneous locomotor activity. However, in other in vivo models related to mood and anxiety, it produced a mostly "silent" signal, with no significant effects on c-fos expression in the medial habenula or on catecholamine/serotonin levels.

GPR139 Signaling Pathway

Activation of GPR139 by agonists primarily leads to the coupling of the Gαq subunit of the G protein complex. This initiates a signaling cascade involving phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a response that is commonly measured in functional assays.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR139 GPR139 G_protein G Protein (Gαq, Gβγ) GPR139->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release ER->Ca2_release Stimulates Cellular_Response Cellular Response Ca2_release->Cellular_Response Leads to Agonist GPR139 Agonist (e.g., this compound) Agonist->GPR139 Binds to

GPR139 Agonist Signaling Pathway

Experimental Protocols

Calcium Mobilization Assay (FLIPR)

This assay measures the increase in intracellular calcium concentration following GPR139 activation.

Materials:

  • CHO-K1 cells stably expressing human GPR139

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • 96- or 384-well black-walled, clear-bottom assay plates

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Cell Plating: Seed the GPR139-expressing CHO-K1 cells into assay plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Remove the cell culture medium and add the calcium-sensitive dye loading buffer containing the fluorescent dye and probenecid. Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and other test agonists in the assay buffer.

  • Assay Measurement: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will add the agonist to the cells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is recorded. The peak fluorescence response is plotted against the agonist concentration to determine the EC₅₀ value.

Calcium_Mobilization_Workflow start Start plate_cells Plate GPR139-expressing CHO-K1 cells start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight load_dye Load cells with calcium-sensitive dye incubate_overnight->load_dye incubate_dye Incubate for 1 hour load_dye->incubate_dye run_flipr Measure fluorescence in FLIPR incubate_dye->run_flipr prepare_agonists Prepare serial dilutions of agonists prepare_agonists->run_flipr analyze_data Analyze data and determine EC₅₀ run_flipr->analyze_data end End analyze_data->end

Calcium Mobilization Assay Workflow
[³⁵S]GTPγS Binding Assay

This functional assay measures the G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

  • Cell membranes prepared from cells expressing GPR139

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

  • [³⁵S]GTPγS (radiolabeled)

  • GDP

  • Test agonists (e.g., this compound)

  • Scintillation proximity assay (SPA) beads or filter plates

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In each well of a microplate, combine the cell membranes, GDP, and the test agonist at various concentrations.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Separation:

    • Filtration Method: Terminate the reaction by rapid filtration through filter plates, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.

    • SPA Method: Add SPA beads to the reaction mixture. The beads will bind to the membranes, and only the [³⁵S]GTPγS bound to the membranes will be in close enough proximity to the scintillant in the beads to produce a signal.

  • Detection: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to generate a dose-response curve and calculate the EC₅₀ and Emax values.

GTPgS_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing GPR139 start->prepare_membranes setup_reaction Set up reaction with membranes, GDP, and agonist prepare_membranes->setup_reaction add_radioligand Add [³⁵S]GTPγS setup_reaction->add_radioligand incubate Incubate at 30°C add_radioligand->incubate separate Separate bound and free [³⁵S]GTPγS (Filtration or SPA) incubate->separate measure_radioactivity Measure radioactivity separate->measure_radioactivity analyze_data Analyze data and determine EC₅₀/Emax measure_radioactivity->analyze_data end End analyze_data->end

[³⁵S]GTPγS Binding Assay Workflow

Conclusion

This compound is a potent GPR139 agonist, though current data suggests its utility for in vivo studies may be limited by its pharmacokinetic profile. In contrast, JNJ-63533054 demonstrates comparable or slightly higher potency in vitro and possesses a more favorable pharmacokinetic profile, making it a more suitable tool for in vivo investigations. The choice between these and other GPR139 agonists will ultimately depend on the specific experimental context, including the desired potency, the model system being used, and the need for brain penetrance. The provided experimental protocols and signaling pathway information serve as a foundational resource for researchers working with these compounds.

References

Validating the On-Target Activity of TC-O 9311 with GPR139 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TC-O 9311 and other GPR139 agonists, with a focus on validating on-target activity using GPR139 knockout models. The content is based on available experimental data to ensure an objective analysis.

The orphan G protein-coupled receptor 139 (GPR139) has emerged as a promising therapeutic target for neurological and psychiatric disorders. This compound is a potent agonist of GPR139, a receptor predominantly expressed in the central nervous system.[1] Validating that the observed effects of a compound like this compound are indeed mediated by its intended target, GPR139, is a critical step in preclinical drug development. The use of GPR139 knockout (KO) animal models provides the most definitive method for such validation. This guide outlines the experimental framework for confirming the on-target activity of this compound and compares its properties with other well-characterized GPR139 agonists.

GPR139 Agonist Performance: A Comparative Overview

Several small molecule agonists for GPR139 have been developed. This compound demonstrates high potency in in-vitro assays. A comparison with other notable GPR139 agonists, JNJ-63533054 and TAK-041, is summarized below.

CompoundEC50 (human GPR139)Assay TypeReference
This compound 39 nMCalcium Mobilization (CHO-K1 cells)[1]
JNJ-6353305416 nMCalcium Mobilization[2]
TAK-041~10 nM (undisclosed)Calcium Mobilization[3][4]

Validating On-Target Activity with GPR139 Knockout Models

GPR139 Signaling Pathways

GPR139 primarily signals through the Gq/11 pathway, leading to the mobilization of intracellular calcium. It can also couple to other G proteins, such as Gi/o, and influence cAMP levels. Understanding these pathways is crucial for designing appropriate in vitro and in vivo experiments.

GPR139 Signaling Pathway cluster_membrane Cell Membrane GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Activation Agonist This compound (or other agonist) Agonist->GPR139 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

GPR139 primarily signals via the Gq/11 pathway, leading to calcium mobilization.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Generation of GPR139 Knockout Mice

GPR139 knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells.

Protocol:

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the GPR139 gene with a selection cassette (e.g., a neomycin resistance gene).

  • ES Cell Transfection: The linearized targeting vector is introduced into ES cells via electroporation.

  • Selection of Targeted Clones: ES cells that have undergone homologous recombination are selected for using antibiotics. Correctly targeted clones are confirmed by PCR and Southern blot analysis.

  • Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • Generation of Chimeric Mice: The resulting chimeric offspring are bred to establish germline transmission of the null GPR139 allele.

  • Genotyping: Offspring are genotyped by PCR to identify wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) animals.

GPR139 Knockout Mouse Generation cluster_workflow Workflow Targeting_Vector 1. Design Targeting Vector ES_Cell_Transfection 2. Electroporate ES Cells Targeting_Vector->ES_Cell_Transfection Selection 3. Select Targeted ES Cell Clones ES_Cell_Transfection->Selection Blastocyst_Injection 4. Inject ES Cells into Blastocysts Selection->Blastocyst_Injection Implantation 5. Implant into Pseudopregnant Female Blastocyst_Injection->Implantation Chimeric_Offspring 6. Birth of Chimeric Mice Implantation->Chimeric_Offspring Breeding 7. Breed for Germline Transmission Chimeric_Offspring->Breeding Genotyping 8. Genotype Offspring (WT, Het, KO) Breeding->Genotyping

References

A Comparative Analysis of TC-O 9311 and Endogenous Ligands in GPR139 Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Cross-Validation of TC-O 9311's Effects on the Orphan G Protein-Coupled Receptor 139 (GPR139) in Relation to its Endogenous Ligands.

This guide provides a comprehensive comparison of the synthetic agonist this compound and the endogenous ligands L-tryptophan and L-phenylalanine in the activation of the G protein-coupled receptor 139 (GPR139). GPR139, an orphan receptor predominantly expressed in the central nervous system, has emerged as a potential therapeutic target for neurological and metabolic disorders. Understanding the pharmacological profiles of both synthetic and endogenous activators is crucial for advancing research and development in this area. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway.

Comparative Efficacy and Potency

This compound is a potent and selective synthetic agonist for GPR139.[1][2] In contrast, the essential amino acids L-tryptophan and L-phenylalanine have been identified as the endogenous ligands for this receptor, exhibiting significantly lower potency.[3][4] The following tables summarize the comparative potency of these ligands in activating GPR139 across different in vitro assays.

Table 1: Comparative Potency (pEC50) in Calcium Mobilization Assay

LigandCHO-TREx CellsHEK-293 CellsSK-N-MC/CRE Cells
This compound 7.40 ± 0.067.11 ± 0.137.31 ± 0.12
L-Tryptophan 3.91 ± 0.053.69 ± 0.063.40 ± 0.06

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Table 2: Half-Maximal Effective Concentration (EC50) of GPR139 Agonists

LigandAssay TypeReported EC50
This compound Calcium Mobilization39 nM
L-Tryptophan Calcium Mobilization / GTPγS Binding30 - 300 µM
L-Phenylalanine Calcium Mobilization / GTPγS Binding30 - 300 µM

GPR139 Signaling Pathway

Activation of GPR139 by agonists such as this compound, L-tryptophan, or L-phenylalanine primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, a key event in the downstream signaling of GPR139.

GPR139_Signaling_Pathway cluster_ligands Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound GPR139 GPR139 This compound->GPR139 L-Tryptophan L-Tryptophan L-Tryptophan->GPR139 L-Phenylalanine L-Phenylalanine L-Phenylalanine->GPR139 Gq11 Gαq/11 GPR139->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers

GPR139 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and endogenous ligands.

Calcium Mobilization Assay

This assay is a primary method for quantifying the activation of Gq-coupled receptors like GPR139.

Objective: To measure the increase in intracellular calcium concentration following receptor activation by an agonist.

Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).

    • Cells are transiently or stably transfected with a plasmid encoding for human GPR139.

  • Cell Plating:

    • Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading:

    • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 1 hour) at 37°C in the dark.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Baseline fluorescence is measured before the addition of compounds.

    • Serial dilutions of the test compounds (this compound, L-tryptophan, L-phenylalanine) are added to the wells.

    • Fluorescence intensity is measured kinetically over time to detect changes in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence is calculated relative to the baseline.

    • Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration.

    • EC50 values are determined by fitting the data to a four-parameter logistic equation.

[³⁵S]GTPγS Binding Assay

This assay measures the G protein activation step following receptor agonism.

Objective: To quantify the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Methodology:

  • Membrane Preparation:

    • Cells expressing GPR139 are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an assay buffer.

  • Binding Reaction:

    • In a microplate, cell membranes are incubated with varying concentrations of the agonist (this compound, L-tryptophan, L-phenylalanine), GDP, and [³⁵S]GTPγS in an assay buffer.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.

  • Termination and Filtration:

    • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

    • The filters are washed with cold buffer to remove non-specific binding.

  • Scintillation Counting:

    • The filters are dried, and a scintillation cocktail is added.

    • The amount of radioactivity on each filter is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and subtracted from the total binding to obtain specific binding.

    • Dose-response curves are generated by plotting the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • EC50 and Emax (maximum stimulation) values are calculated.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing and comparing GPR139 agonists.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Functional Assays cluster_data Data Analysis Cell_Culture Cell Culture & Transfection (GPR139) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Ca_Assay Calcium Mobilization Assay Cell_Culture->Ca_Assay GTP_Assay [³⁵S]GTPγS Binding Assay Membrane_Prep->GTP_Assay Dose_Response Dose-Response Curves Ca_Assay->Dose_Response GTP_Assay->Dose_Response Potency_Calc Potency (EC50/pEC50) Calculation Dose_Response->Potency_Calc Comparison Comparative Analysis Potency_Calc->Comparison

GPR139 Agonist Characterization Workflow

References

A Comparative Analysis of In Vivo Efficacy: TC-O 9311 vs. TAK-041

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vivo efficacy of two G protein-coupled receptor 139 (GPR139) agonists: TC-O 9311 and TAK-041. The information presented is intended to assist researchers in making informed decisions regarding the selection of these compounds for further investigation.

Executive Summary

This compound and TAK-041 are both potent agonists of GPR139, an orphan receptor primarily expressed in the central nervous system, with high concentrations in the habenula. While both compounds exhibit significant in vitro activity, their in vivo profiles diverge considerably. TAK-041 has demonstrated efficacy in rodent models of psychiatric disorders, particularly in reversing anhedonia and social interaction deficits. In contrast, the in vivo application of this compound is significantly hampered by its poor brain penetration, limiting its utility as a central nervous system-targeted research tool.

In Vitro Activity

CompoundTargetAssayEC50 (nM)
This compound GPR139Calcium Mobilization39[1][2]
TAK-041 GPR139Calcium Mobilization~22

In Vivo Efficacy and Pharmacokinetics

A direct comparative table of in vivo efficacy is challenging due to the limited available data for this compound. The primary in vivo discriminator is brain exposure.

CompoundAnimal ModelKey FindingsQuantitative Data
This compound RatLimited utility as an in vivo tool compound due to poor brain exposure.Whole brain exposure: 61 ng/g; Brain/plasma ratio: 0.03[3]
TAK-041 Rodent models of Schizophrenia and DepressionReverses anhedonia and social interaction deficits.[4][5]Specific quantitative data on behavioral improvements are not consistently reported across public sources.
Wild-type miceIncreased cFOS expression in the habenula.Data indicates a significant increase compared to GPR139 knockout mice, but specific fold-change values are not readily available.
HumansNearly linear pharmacokinetic profile with rapid absorption and a long half-life (170-302 hours).-

Experimental Protocols

Unpredictable Chronic Mild Stress (uCMS) Protocol in Rodents

This protocol is widely used to induce a depressive-like phenotype, including anhedonia, in rodents.

Objective: To assess the ability of a test compound to reverse stress-induced anhedonia.

Animals: Male C57BL/6J mice or Sprague Dawley rats.

Procedure:

  • Habituation: Animals are single-housed and habituated to the housing conditions for at least one week before the start of the stress protocol. Baseline sucrose preference is measured.

  • Stress Regimen: For 4-8 weeks, animals are subjected to a variable sequence of mild stressors. Two different stressors are applied daily. Stressors may include:

    • Cage tilt (45°) for 1-16 hours.

    • Wet bedding (200 ml of water in 100 g of sawdust) for 1-16 hours.

    • Stroboscopic illumination (150 flashes/min) for 1-16 hours.

    • Food or water deprivation for 12-16 hours.

    • White noise (80-95 dB) for 1-16 hours.

    • Forced swimming (4°C) for 5 minutes.

    • Reversal of the light/dark cycle.

  • Sucrose Preference Test: Anhedonia is assessed weekly by measuring the preference for a 1% sucrose solution over water during a 24-hour period. A significant decrease in sucrose preference in the stressed group compared to the control group indicates the induction of anhedonia.

  • Drug Administration: Following the stress period, animals are treated with the test compound (e.g., TAK-041) or vehicle.

  • Post-Treatment Assessment: Sucrose preference is measured again after the treatment period to determine if the compound reversed the anhedonic state.

Social Interaction Test in Mice

This test assesses the innate tendency of a mouse to approach and investigate a novel mouse.

Objective: To evaluate the pro-social or anti-social effects of a test compound.

Apparatus: A three-chambered box with removable partitions. The side chambers contain small, wire cages.

Procedure:

  • Habituation: The test mouse is placed in the central chamber and allowed to explore all three chambers for 10 minutes.

  • Sociability Phase: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the other side chamber. The test mouse is placed back in the center chamber and allowed to explore all three chambers for 10 minutes. The time spent in each side chamber and the time spent sniffing each wire cage is recorded.

  • Social Novelty Phase (Optional): A second, novel "stranger" mouse is placed in the previously empty wire cage. The test mouse is again allowed to explore all three chambers for 10 minutes. The time spent interacting with the now-familiar mouse versus the novel mouse is recorded.

  • Drug Administration: The test compound (e.g., TAK-041) or vehicle is administered to the test mouse at a specified time before the test.

  • Data Analysis: A sociability index is calculated as the time spent in the chamber with the stranger mouse divided by the total time spent in both side chambers. An increase in this index in the drug-treated group compared to the vehicle group suggests a pro-social effect.

Signaling Pathway and Experimental Workflow

GPR139 Signaling Pathway

GPR139 activation by an agonist, such as this compound or TAK-041, primarily leads to the activation of the Gq/11 signaling pathway. This initiates a cascade involving phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can be measured in vitro as an indicator of receptor activation.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Activates PLC PLC IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Agonist Agonist (this compound or TAK-041) Agonist->GPR139 Binds to Gq11->PLC Activates

Caption: GPR139 agonist-induced Gq/11 signaling cascade.

In Vivo Efficacy Testing Workflow for a GPR139 Agonist

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a GPR139 agonist like TAK-041 in preclinical models of psychiatric disorders.

In_Vivo_Workflow cluster_preclinical Preclinical In Vivo Efficacy Assessment Animal_Model Induce Disease Phenotype (e.g., uCMS for Anhedonia, or use innately anxious strains) Drug_Admin Administer Test Compound (e.g., TAK-041) or Vehicle Animal_Model->Drug_Admin Behavioral_Test Behavioral Assessment (e.g., Sucrose Preference, Social Interaction Test) Drug_Admin->Behavioral_Test Neurochemical_Analysis Post-mortem Brain Analysis (e.g., c-Fos expression in Habenula) Behavioral_Test->Neurochemical_Analysis Data_Analysis Data Analysis and Comparison to Control Behavioral_Test->Data_Analysis Neurochemical_Analysis->Data_Analysis

Caption: Workflow for in vivo testing of GPR139 agonists.

Conclusion

Based on the available evidence, TAK-041 is a more suitable candidate for in vivo studies targeting the central nervous system due to its favorable pharmacokinetic profile and demonstrated efficacy in relevant animal models. The utility of this compound for in vivo CNS research is questionable due to its poor brain penetration. Researchers should consider these factors when selecting a GPR139 agonist for their studies. While TAK-041's development was discontinued for clinical use, it remains a valuable tool for preclinical research into the role of GPR139 in neuropsychiatric disorders.

References

Benchmarking TC-O 9311: A Comparative Analysis of GPR139 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 27, 2025 – In the landscape of neuropharmacology, the orphan G protein-coupled receptor 139 (GPR139) has emerged as a promising target for the development of novel therapeutics for neuropsychiatric disorders. This guide provides a comprehensive performance comparison of the GPR139 agonist, TC-O 9311, against other notable alternatives, supported by published experimental data. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development.

Unveiling the Potency: A Head-to-Head Comparison

This compound is a potent agonist of GPR139, a receptor primarily expressed in the central nervous system. To contextualize its performance, we compare it with other well-characterized GPR139 agonists: JNJ-63533054 and TAK-041.

CompoundAssay TypeCell LineEC50 (nM)Reference
This compound Calcium MobilizationCHO-K139[1][2]
JNJ-63533054Calcium MobilizationHuman GPR13916[3]
TAK-041Calcium MobilizationNot SpecifiedPotent Agonist
This compoundGTPγS BindingNot SpecifiedPotent Agonist
JNJ-63533054GTPγS BindingHuman GPR13917
Compound 15aCalcium MobilizationNot Specified31.4
Compound 20aCalcium MobilizationNot Specified24.7

Table 1: In Vitro Potency of GPR139 Agonists. EC50 values represent the concentration of the compound that elicits a half-maximal response in the respective assays.

Selectivity Profile: On-Target Precision

The therapeutic utility of a compound is intrinsically linked to its selectivity. Both this compound and JNJ-63533054 have been profiled for their activity against a panel of other receptors and transporters.

CompoundSelectivity ProfileReference
This compound Displays no activity against a range of 90 diverse targets.
JNJ-63533054Devoid of any cross-reactivity against a panel of 50 known GPCRs, ion channels, and transporters. Also shows no activity at the homologous GPR142.
TAK-041A selective GPR139 agonist.

Table 2: Selectivity of GPR139 Agonists. A high degree of selectivity is crucial for minimizing off-target effects and enhancing the safety profile of a drug candidate.

In Vivo Preclinical Evidence

While in vitro data provides a measure of a compound's intrinsic activity, in vivo studies are essential to understand its physiological effects.

This compound: Published in vivo data on the specific therapeutic effects of this compound is limited in the currently available literature, highlighting an area for future research.

JNJ-63533054: This compound has been investigated in rodent models for its potential in treating neuropsychiatric conditions. Studies have shown that JNJ-63533054 can reduce non-rapid eye movement (NREM) sleep latency and increase NREM sleep duration in rats. It has also been shown to reduce morphine analgesia and self-administration in mice, suggesting a role in modulating opioid response.

TAK-041: This agonist has demonstrated efficacy in preclinical models relevant to the negative symptoms of schizophrenia. In murine models, TAK-041 has been shown to rescue social interaction deficits. It has also been found to reverse anhedonia and social interaction deficits in rodent models.

The GPR139 Signaling Cascade

GPR139 primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This is the principal mechanism underlying the functional readouts in calcium mobilization assays.

GPR139_Signaling_Pathway Agonist GPR139 Agonist (this compound) GPR139 GPR139 Agonist->GPR139 Binds to Gq11 Gq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Downstream Cellular Response Ca2_release->Cellular_Response

GPR139 Gq/11 Signaling Pathway

Experimental Methodologies

A detailed understanding of the experimental protocols is critical for the accurate interpretation and replication of scientific findings.

Calcium Mobilization Assay

This assay is a primary method for assessing the potency of GPR139 agonists.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR139 are commonly used. Some studies also utilize HEK293 cells.

  • Principle: Upon agonist binding to GPR139, the Gq/11 pathway is activated, leading to an increase in intracellular calcium concentration. This change is detected by a calcium-sensitive fluorescent dye.

  • General Protocol:

    • Cells are seeded in 96- or 384-well plates and incubated overnight.

    • The culture medium is removed, and cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 5) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • After an incubation period to allow for dye uptake, the plate is placed in a fluorescence plate reader.

    • A baseline fluorescence reading is established before the automated addition of the test compound at various concentrations.

    • The change in fluorescence, indicative of calcium mobilization, is measured over time.

    • Data is analyzed to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins, an early event in the GPCR signaling cascade.

  • Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in activated G proteins. The amount of bound radioactivity is proportional to the extent of G protein activation.

  • General Protocol:

    • Membrane preparations from cells expressing GPR139 are incubated with the test compound at various concentrations.

    • [³⁵S]GTPγS is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is terminated, and unbound [³⁵S]GTPγS is separated from membrane-bound radioactivity, typically by filtration.

    • The amount of [³⁵S]GTPγS bound to the membranes is quantified using a scintillation counter.

    • EC50 values are calculated from the concentration-response curves.

Conclusion

This compound is a potent and selective GPR139 agonist. When compared to JNJ-63533054, it exhibits a slightly lower potency in in vitro functional assays. While in vivo data for this compound is not as extensively published as for its counterparts, its high selectivity warrants further investigation into its therapeutic potential. The continued exploration of GPR139 agonists like this compound, JNJ-63533054, and TAK-041 is crucial for advancing our understanding of GPR139 biology and for the development of novel treatments for a range of neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a foundation for the standardized evaluation of future GPR139-targeted compounds.

References

TC-O 9311 at GPR139: A Comparative Guide to its Signaling Profile and the Question of Biased Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced signaling profiles of novel compounds is paramount. This guide provides a comparative analysis of TC-O 9311, a synthetic agonist of the G protein-coupled receptor 139 (GPR139), alongside other known agonists. The central focus is to explore the existing evidence for biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.

Comparative Analysis of GPR139 Agonist Activity

The orphan receptor GPR139 has been shown to couple to multiple G protein subtypes, including Gαq/11, Gαi/o, and potentially Gαs, making it a candidate for biased signaling. The following table summarizes the potency of this compound in comparison to another well-characterized synthetic agonist, JNJ-63533054, and the putative endogenous agonists, L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe), across key G-protein-mediated signaling assays.

CompoundAssayPathwaySpeciespEC50 / EC50Reference
This compound Calcium MobilizationGαq/11Human (CHO-K1)pEC50: 7.40 ± 0.06
Calcium MobilizationGαq/11Human (HEK-293)pEC50: 7.11 ± 0.13
Calcium MobilizationGαq/11Human (SK-N-MC)pEC50: 7.31 ± 0.12
GTPγS BindingGαi/oHuman (CHO-TREx)pEC50: 6.75 ± 0.04
Calcium MobilizationGαq/11Human (CHO-K1)EC50: 39 nM[1]
JNJ-63533054 Calcium MobilizationGαq/11Human (CHO-TREx)pEC50: 7.88 ± 0.05
Calcium MobilizationGαq/11Human (HEK-293)pEC50: 7.67 ± 0.08
Calcium MobilizationGαq/11Human (SK-N-MC)pEC50: 7.58 ± 0.07
GTPγS BindingGαi/oHuman (CHO-TREx)pEC50: 7.19 ± 0.08
Calcium MobilizationGαq/11HumanEC50: 16 nM
GTPγS BindingGαi/oHumanEC50: 17 nM
L-Tryptophan Calcium MobilizationGαq/11Human (CHO-TREx)pEC50: 3.91 ± 0.05
Calcium MobilizationGαq/11Human (HEK-293)pEC50: 3.69 ± 0.06
Calcium MobilizationGαq/11Human (SK-N-MC)pEC50: 3.40 ± 0.06
GTPγS BindingGαi/oHuman (CHO-TREx)pEC50: 3.37 ± 0.16
L-Phenylalanine Calcium MobilizationGαq/11HumanEC50: ~30-300 µM

Evidence for Potential Biased Agonism

The concept of biased agonism hinges on a ligand's ability to stabilize specific receptor conformations, leading to preferential activation of certain downstream signaling pathways over others. For GPCRs, this is typically assessed by comparing signaling through G proteins (e.g., Gq, Gi, Gs) with signaling through β-arrestin pathways.

A key finding from the literature suggests a potential biased signaling profile for both this compound and JNJ-63533054. While both compounds elicit robust activation of Gαi/o as measured by GTPγS binding assays, they reportedly fail to produce a corresponding modulation of cAMP levels, the canonical downstream effector of Gαi (inhibition) and Gαs (stimulation) pathways. This disconnect between proximal G protein activation and the subsequent second messenger response is a strong indicator of biased signaling. It suggests that these agonists may promote a Gαi/o conformation that is capable of GTPγS exchange but is unable to effectively regulate adenylyl cyclase.

However, to definitively classify this compound as a biased agonist, a direct comparison of its activity in G protein-dependent assays versus β-arrestin recruitment or other β-arrestin-mediated events (e.g., receptor internalization, ERK activation) is necessary. To date, such data for GPR139 agonists, including this compound, is not available in the public domain.

Signaling Pathways and Biased Agonism Explained

The following diagrams illustrate the known G protein signaling pathways of GPR139 and the theoretical framework of biased agonism, highlighting the missing information regarding the β-arrestin pathway for this receptor.

GPR139 Signaling Pathways cluster_membrane Cell Membrane cluster_agonists Agonists cluster_gproteins G Proteins cluster_effectors Downstream Effectors GPR139 GPR139 Gq Gαq/11 GPR139->Gq Gi Gαi/o GPR139->Gi Gs Gαs GPR139->Gs ? Barr β-arrestin GPR139->Barr ? This compound This compound This compound->GPR139 JNJ-63533054 JNJ-63533054 JNJ-63533054->GPR139 L-Trp / L-Phe L-Trp / L-Phe L-Trp / L-Phe->GPR139 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Gs->AC Internalization Receptor Internalization Barr->Internalization ? ERK ERK Activation Barr->ERK ? Ca Ca²⁺ Mobilization PLC->Ca cAMP cAMP AC->cAMP Biased Agonism Concept cluster_receptor GPCR cluster_ligands Ligands cluster_pathways Signaling Pathways R Receptor G_Protein G Protein Pathway (e.g., Ca²⁺, cAMP) R->G_Protein Activation B_Arrestin β-arrestin Pathway (e.g., Internalization, ERK) R->B_Arrestin Activation Balanced Balanced Agonist Balanced->R Balanced->G_Protein Strong Balanced->B_Arrestin Strong Biased Biased Agonist (e.g., this compound?) Biased->R Biased->G_Protein Strong Biased->B_Arrestin Weak / None Beta-Arrestin Recruitment Assay Workflow start Start cell_culture Culture cells stably expressing GPCR-enzyme_fragment_1 and β-arrestin-enzyme_fragment_2 start->cell_culture plating Plate cells in microtiter plates cell_culture->plating incubation Incubate overnight plating->incubation compound_addition Add test compounds (e.g., this compound) incubation->compound_addition reaction_incubation Incubate to allow for β-arrestin recruitment compound_addition->reaction_incubation substrate_addition Add enzyme substrate reaction_incubation->substrate_addition detection Measure luminescence or fluorescence signal substrate_addition->detection analysis Analyze data to determine EC50 and Emax detection->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of TC-O 9311: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of TC-O 9311, a potent GPR139 agonist. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) provided by the manufacturer. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Containment: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.

  • Collection: Carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Procedures for this compound

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. It is imperative to contact a licensed professional waste disposal service for proper disposal.

Key Disposal Steps:

  • Waste Identification: this compound should be treated as hazardous chemical waste.

  • Containerization:

    • Place unused or waste this compound into a clearly labeled, sealed, and appropriate container for chemical waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, pending collection by a licensed waste disposal company.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent pads, should also be disposed of as hazardous waste in the same manner.

Quantitative Data Summary

ParameterValueReference
Molecular Weight365.39 g/mol --INVALID-LINK--
EC50 (GPR139)39 nM--INVALID-LINK--
Solubility in DMSO>10 mM--INVALID-LINK--

Experimental Workflow for In Vitro Agonist Assay

The following diagram outlines a typical experimental workflow to determine the potency of a GPR139 agonist like this compound.

GPR139_Agonist_Assay cluster_prep Cell Preparation cluster_compound Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture GPR139-expressing cells cell_plating Plate cells in assay plates cell_culture->cell_plating add_compound Add compound to cells cell_plating->add_compound compound_prep Prepare serial dilutions of this compound compound_prep->add_compound incubation Incubate at 37°C add_compound->incubation read_plate Measure downstream signaling (e.g., calcium flux) incubation->read_plate data_analysis Calculate EC50 value read_plate->data_analysis

Caption: Workflow for determining the EC50 of a GPR139 agonist.

Logical Relationship for Disposal Decision

The decision-making process for the proper disposal of this compound is outlined below.

Disposal_Decision_Tree start This compound for Disposal is_contaminated Is it unused or contaminated material? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous Yes empty_container Is the container empty? is_contaminated->empty_container No (Container only) package_separately Package in a labeled, sealed container treat_as_hazardous->package_separately contact_waste_disposal Contact Licensed Waste Disposal Service package_separately->contact_waste_disposal empty_container->treat_as_hazardous No (Residual product) rinse_container Triple rinse with appropriate solvent empty_container->rinse_container Yes dispose_container Dispose of container as non-hazardous waste (if permitted) rinse_container->dispose_container dispose_rinsate Dispose of rinsate as hazardous waste rinse_container->dispose_rinsate dispose_rinsate->package_separately

Caption: Decision tree for the disposal of this compound and its containers.

Personal protective equipment for handling TC-O 9311

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Hazard Identification and Personal Protective Equipment (PPE)

Given the potent nature of TC-O 9311 and the absence of comprehensive toxicity data, a cautious approach to personal protection is mandatory. The following PPE is required when handling this compound in either solid or solution form.

PPE Category Item Specifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesDouble-gloving is strongly recommended. Change gloves immediately if contaminated.
Body Protection Laboratory CoatMust be fully buttoned.
Respiratory Protection Chemical Fume HoodAll handling of solid this compound and preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Operational and Disposal Plans

A systematic approach is essential to minimize exposure and ensure the integrity of the compound.

Receiving and Storage

Upon receipt, carefully inspect the container for any signs of damage or leakage. This compound is typically shipped at ambient temperature but should be stored under specific conditions to ensure stability.

  • Short-term storage (days to weeks): 0 - 4°C

  • Long-term storage (months to years): -20°C

  • Stock Solutions: Store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Store the compound in a clearly labeled, designated, and secure location away from incompatible materials.

Handling and Preparation of Solutions

All procedures involving the handling of solid this compound or the preparation of stock solutions should be conducted within a chemical fume hood to minimize inhalation exposure.

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to avoid generating dust.

  • Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.

  • Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved.

  • Aliquoting: It is best practice to aliquot the stock solution into smaller, single-use volumes to prevent degradation from multiple freeze-thaw cycles.

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Spill Management

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Do not attempt to clean up a spill without the appropriate PPE. Use an absorbent material to contain the spill, then collect all contaminated materials into a sealed, labeled hazardous waste container.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a designated, sealed hazardous liquid waste container.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution of this compound (Molecular Weight: 365.38 g/mol ) in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Precision balance

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 365.38 g/mol = 3.65 mg

  • Inside a chemical fume hood, weigh out 3.65 mg of this compound into a new, sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Safe Handling Workflow for TC-O 9311dot

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store Appropriately (-20°C Long-Term) Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Solid Equilibrate->Weigh Dissolve Dissolve in Solvent (e.g., DMSO) Weigh->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot LiquidWaste Collect Liquid Waste Dissolve->LiquidWaste Unused solution, rinsate SolidWaste Collect Solid Waste Aliquot->SolidWaste Empty vials, contaminated tips Dispose Dispose as Hazardous Waste SolidWaste->Dispose LiquidWaste->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.